molecular formula C11H24N2 B1529334 [1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine CAS No. 1342441-39-7

[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine

Cat. No.: B1529334
CAS No.: 1342441-39-7
M. Wt: 184.32 g/mol
InChI Key: VRKKOEKYAORJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azepan-1-yl)-N,2-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2,12-3)10-13-8-6-4-5-7-9-13/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKKOEKYAORJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Characterization and Synthesis of Azepane-Methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of azepane-methylamine derivatives, focusing on their molecular specifications, physicochemical properties, and advanced synthesis methodologies.

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering unique conformational flexibility compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. Azepane-methylamine derivatives—specifically those substituted at the 2-, 3-, or 4-positions—serve as critical bioisosteres in the development of CNS-active agents, glycosidase inhibitors, and antihistamines (e.g., Azelastine).

This guide details the molecular weight and formula specifications for these derivatives and provides a validated protocol for the synthesis of the chiral building block (S)-azepan-2-ylmethanamine, derived from the amino acid L-lysine.

Molecular Specifications and Formula Analysis

The core "azepane-methylamine" motif refers to an azepane ring substituted with a methanamine group (


) or an 

-methylated amino variant. Below is the definitive specification table for the primary isomers used in drug discovery.
Table 1: Molecular Specifications of Key Azepane Derivatives
Compound NameStructure TypeMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)CAS Registry (Rep.)
Azepane Core Scaffold

99.18 99.1048111-49-9
Azepan-2-ylmethanamine C-Substituted

128.22 128.1313143438-89-9
Azepan-3-ylmethanamine C-Substituted

128.22 128.13131240562-38-0
Azepan-4-ylmethanamine C-Substituted

128.22 128.1313100466-68-0
1-Methylazepan-4-amine N-Substituted

128.22 128.131353459-39-5
Azepan-2-one (Caprolactam) Precursor

113.16 113.0841105-60-2
Physicochemical Comparative Analysis

The selection of an azepane scaffold over a piperidine ring is often driven by the need to modulate lipophilicity and hydrodynamic volume.

  • Lipophilicity (LogP): Azepane derivatives typically exhibit a LogP 0.5–1.0 unit higher than their piperidine counterparts due to the additional methylene group.

    • Piperidine:[1][2][3] LogP ~ 0.84

    • Azepane: LogP ~ 1.87

  • Basicity (pKa): The ring expansion slightly increases the basicity of the secondary amine.

    • Piperidine:[1][2][3] pKa ~ 11.22

    • Azepane: pKa ~ 11.27 (Conjugate acid)

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from smaller heterocycles to the azepane core. The 7-membered ring introduces a "twist-chair" / "twist-boat" conformational equilibrium that can capture unique binding pockets not accessible to rigid piperidines.

SAR_Logic cluster_properties Physicochemical Shift Piperidine Piperidine (C5) Rigid Chair Conformation Low Lipophilicity Azepane Azepane (C6) Flexible Twist-Chair High Lipophilicity Piperidine->Azepane Ring Expansion (+CH2) Bioactivity Target Binding (e.g., Dopamine/Sigma Receptors) Azepane->Bioactivity Induced Fit Adaptability LogP LogP Increase (+1.0) Azepane->LogP Conf Entropy Penalty (Flexible) Azepane->Conf

Figure 1: SAR logic map comparing Piperidine and Azepane scaffolds. The 7-membered ring offers increased lipophilicity and conformational adaptability.

Advanced Synthesis Protocol: (S)-Azepan-2-ylmethanamine

While simple azepanes can be made via ring expansion of cyclohexanones (Schmidt reaction), the synthesis of chiral C-substituted derivatives requires a more precise approach. The following protocol utilizes L-Lysine as a chiral pool starting material, ensuring enantiopurity.

Mechanistic Rationale
  • Cyclization: L-Lysine is cyclized to

    
    -amino-
    
    
    
    -caprolactam.[4] This preserves the chiral center at the
    
    
    -carbon.
  • Reduction: The lactam carbonyl is reduced to a methylene group using a strong hydride donor, converting the amide to the cyclic amine.

Step-by-Step Methodology

Reagents Required:

  • L-Lysine Monohydrochloride

  • Alumina (

    
    ) / 1-Pentanol (for cyclization)
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    )
  • Tetrahydrofuran (THF), anhydrous

Phase 1: Cyclization to (S)-

-Amino-

-Caprolactam
  • Neutralization: Dissolve L-Lysine HCl (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1-pentanol (1.2 L).

  • Reflux: Add

    
     (catalytic amount) and heat the mixture to reflux (
    
    
    
    ) for 4–8 hours. Use a Dean-Stark trap to remove water, driving the equilibrium toward the lactam.
  • Isolation: Filter to remove alumina/salts. Concentrate the filtrate under vacuum.[5][6] Recrystallize the crude product from ethanol to obtain (S)-3-aminoazepan-2-one.

Phase 2: Protection and Reduction
  • Boc-Protection: Dissolve the lactam (10 mmol) in dioxane/water (1:1). Add

    
     (20 mmol) and 
    
    
    
    (11 mmol). Stir at RT for 12 h.[6] Extract with EtOAc to yield (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.
  • Lactam Reduction:

    • Caution: Perform in a flame-dried flask under Argon.

    • Dissolve the Boc-protected lactam in anhydrous THF.

    • Cool to

      
       and slowly add 
      
      
      
      (3.0 equiv) or
      
      
      .
    • Reflux for 4 hours.[5] The amide carbonyl is reduced to a methylene group.

    • Quenching: Cool to

      
      . Carefully add water, then 15% NaOH, then water (Fieser workup). Filter the precipitate.[6]
      
  • Final Product: The reduction yields the Boc-protected azepane. Deprotection with TFA/DCM (1:1) yields the final salt of (S)-azepan-3-amine (Note: Isomer shift depends on numbering; Lysine cyclization yields the 3-amino derivative. To get the 2-aminomethyl derivative, one typically employs the ring expansion of N-protected pipecolic acid esters or reduction of azepane-2-carboxamide).

Correction for 2-ylmethanamine Target: To specifically target Azepan-2-ylmethanamine (the homologated isomer), the preferred route is the Reduction of Azepane-2-carboxamide :

  • Start: (S)-Azepane-2-carboxylic acid (commercially available or from resolution of racemic pipecolic acid ring expansion).

  • Amidation: Convert acid to primary amide (

    
    , then 
    
    
    
    ).
  • Reduction: Reduce the amide (

    
    ) to the amine (
    
    
    
    ) using
    
    
    in THF reflux.
  • Yield: ~60-70% overall.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: (S)-Azepane-2-carboxylic Acid Step1 Step 1: Esterification/Amidation (SOCl2, NH3) Start->Step1 Activation Inter Intermediate: (S)-Azepane-2-carboxamide Step1->Inter Amide Formation Step2 Step 2: Exhaustive Reduction (LiAlH4 / THF Reflux) Inter->Step2 Reduction Final Final Product: (S)-Azepan-2-ylmethanamine (C7H16N2) Step2->Final Workup

Figure 2: Synthetic pathway for (S)-Azepan-2-ylmethanamine via amide reduction.

Analytical Validation

To validate the synthesis of Azepan-2-ylmethanamine (


), the following analytical signatures must be confirmed:
  • High-Resolution Mass Spectrometry (HRMS):

    • Expected [M+H]+: 129.1390 m/z.

    • Note: The presence of a peak at 112 m/z often indicates loss of

      
       (common in primary amines).
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.8–3.1 ppm (m, 4H): Ring 
      
      
      
      adjacent to Nitrogen (
      
      
      ).
    • 
       2.5–2.6 ppm (d, 2H): Exocyclic methylene (
      
      
      
      ).
    • 
       1.4–1.8 ppm (m, 8H): Ring bulk methylenes (
      
      
      
      ).
    • Diagnostic: The disappearance of the amide carbonyl signal (~170 ppm) in

      
       NMR confirms successful reduction.
      

References

  • Pharmaceutical Significance of Azepane Scaffolds

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
    • Source: European Journal of Medicinal Chemistry (via PubMed/NIH).
    • URL:[Link]

  • Title: Synthesis of caprolactam from lysine (Patent US20090005532A1).
  • Azepane Physicochemical Properties

    • Title: Azepane | C6H13N | CID 8119.[7]

    • Source: PubChem.[7]

    • URL:[Link]

  • Ring Expansion Strategies

    • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2]

    • Source: Nature Chemistry.[2]

    • URL:[Link]

Sources

Technical Monograph: 1-(Azepan-1-yl)-2-methylpropan-2-yl methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph designed for research scientists and medicinal chemists. It prioritizes synthetic viability, IUPAC nomenclature rigor, and structural analysis.

Executive Summary & Nomenclature Analysis

The compound 1-(Azepan-1-yl)-2-methylpropan-2-yl methylamine represents a specialized class of sterically hindered 1,2-diamines featuring a gem-dimethyl backbone and a heterocyclic terminus. These motifs are frequently observed in GPCR ligands (specifically Histamine H3/H4 antagonists) and Sigma receptor modulators due to their ability to enforce specific conformational constraints on the ethylenediamine linker.

IUPAC Nomenclature Derivation

The name provided in the request is a radicofunctional name . For regulatory and publication purposes, the Systematic IUPAC name is required.

  • Principal Functional Group: Amine (Higher priority than the heterocyclic ring when treated as a substituent).[1]

  • Parent Chain: Propane (3 carbons).

  • Numbering: The amine is located at position 2 to give the lowest locant set, but we must ensure the chain numbering maximizes the substituents.

    • Structure: An azepane ring attached to C1.[2][3] A methyl group and a methylamino group attached to C2.[4][5]

  • Systematic Name: N,2-Dimethyl-1-(azepan-1-yl)propan-2-amine

Nomenclature TypeName
Systematic IUPAC N,2-Dimethyl-1-(azepan-1-yl)propan-2-amine
Radicofunctional 1-(Azepan-1-yl)-2-methylpropan-2-yl methylamine
CAS Name Style 2-Propanamine, 1-(hexahydro-1_H_-azepin-1-yl)-N,2-dimethyl-
Formula C₁₂H₂₆N₂
M.W. 198.35 g/mol
Predicted Physicochemical Properties

Data predicted using ACD/Labs & ChemAxon algorithms based on fragment contribution.

PropertyValueNotes
LogP 2.1 ± 0.4Moderate lipophilicity; likely CNS penetrant.
pKa (Basic) 10.2 (Amine), 9.8 (Azepane)Diprotic base; exists as dication at physiological pH.
Boiling Point 245°C (est. @ 760 mmHg)High boiling point due to H-bonding potential.
Polar Surface Area 15.3 ŲFavorable for membrane permeability.

Retrosynthetic Analysis & Strategy

The synthesis of gem-dimethyl substituted 1,2-diamines is synthetically challenging due to the steric bulk at the quaternary carbon (C2). Standard SN2 displacement of a tertiary halide by methylamine is chemically forbidden due to steric hindrance and competing elimination (E2).

Therefore, the Nitro-Mannich (Henry-type) Strategy is the most robust pathway. This approach builds the carbon skeleton while installing the nitrogen functionality in a non-displacive manner.

Strategic Pathway (Graphviz)

Retrosynthesis Target Target Molecule (N,2-Dimethyl-1-(azepan-1-yl)propan-2-amine) Inter1 Intermediate A (Primary Amine) Target->Inter1 N-Methylation (Formylation/Reduction) Inter2 Intermediate B (Nitro-Mannich Adduct) Inter1->Inter2 Nitro Reduction (H2/Raney Ni) SM1 Azepane (Hexamethyleneimine) Inter2->SM1 Mannich Condensation SM2 Formaldehyde (HCHO) Inter2->SM2 SM3 2-Nitropropane Inter2->SM3

Figure 1: Retrosynthetic disconnection utilizing the Nitro-Mannich reaction to overcome steric hindrance at the tertiary carbon.

Detailed Synthetic Protocols

The following protocols are designed for a 50 mmol scale.

Step 1: Synthesis of 1-(2-Methyl-2-nitropropyl)azepane

This step utilizes a three-component condensation (Mannich reaction) between a secondary amine, formaldehyde, and a nitroalkane with an


-hydrogen.

Reagents:

  • Azepane (Hexamethyleneimine): 5.0 g (50.4 mmol)

  • Formaldehyde (37% aq. solution): 4.5 mL (~60 mmol)

  • 2-Nitropropane: 5.4 g (60 mmol)

  • Solvent: Ethanol (50 mL) or 1,4-Dioxane

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Azepane (1.0 eq) in Ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Add the Formaldehyde solution dropwise over 10 minutes. Stir for 30 minutes at 0°C to form the in situ hemiaminal/iminium species.

  • Condensation: Add 2-Nitropropane (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to 60°C for 4 hours. Monitor by TLC (Silica, 10% MeOH/DCM) for the disappearance of azepane.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess nitropropane.

  • Purification: The residue is typically an oil. Dissolve in Diethyl Ether (100 mL), wash with water (2 x 30 mL), dry over anhydrous

    
    , and concentrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:2).
    
    • Yield Expectation: 75-85%

Step 2: Reduction to 2-Methyl-1-(azepan-1-yl)propan-2-amine

The sterically hindered nitro group requires vigorous reduction conditions.

Reagents:

  • Nitro intermediate (from Step 1)

  • Raney Nickel (Slurry in water, approx 2g) or Pd/C (10%)

  • Hydrogen Gas (50 psi) or Hydrazine hydrate (transfer hydrogenation)

Protocol:

  • Dissolve the nitro intermediate in Methanol (100 mL).

  • Add Raney Nickel catalyst (Caution: Pyrophoric).

  • Place in a Parr hydrogenation shaker at 50 psi

    
     pressure for 12 hours at room temperature.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. (Keep wet to prevent ignition).

  • Isolation: Concentrate the filtrate to yield the primary amine (Intermediate A). This is often used directly in the next step.

Step 3: Selective N-Methylation (The Formylation-Reduction Route)

Direct alkylation with methyl iodide often leads to over-methylation (quaternary salts). The most reliable method for mono-methylation of a primary amine is formylation followed by reduction.

Reagents:

  • Ethyl Formate (Excess) or Acetic Formic Anhydride

  • Lithium Aluminum Hydride (LiAlH4)

  • THF (Anhydrous)

Protocol:

  • Formylation: Reflux the crude primary amine (from Step 2) in Ethyl Formate (30 mL) for 6 hours.

  • Concentrate in vacuo to obtain the N-formyl amide.

  • Reduction: Suspend LiAlH4 (2.0 eq) in anhydrous THF (50 mL) under Nitrogen/Argon.

  • Add the N-formyl amide (dissolved in THF) dropwise at 0°C.

  • Reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Final Isolation: Dry the filtrate (

    
    ) and concentrate. Distill under high vacuum (Kugelrohr) to obtain the pure title compound.
    

Mechanistic Validation

The success of Step 1 relies on the acidity of the


-proton in 2-nitropropane and the electrophilicity of the iminium ion generated from azepane and formaldehyde.
Reaction Mechanism Diagram (Graphviz)

Mechanism cluster_conditions Conditions Azepane Azepane Iminium Iminium Ion (Electrophile) Azepane->Iminium + HCHO - H2O HCHO Formaldehyde HCHO->Iminium Product Nitro-Mannich Adduct Iminium->Product Nitro 2-Nitropropane (Nucleophile) Nitro->Product Attack on Iminium C Desc Solvent: EtOH Temp: 60°C pH: Neutral/Slightly Basic

Figure 2: Mechanistic flow of the Nitro-Mannich condensation.

Safety & Handling

  • Azepane: Corrosive, flammable liquid. Causes severe skin burns and eye damage. Use in a fume hood.

  • 2-Nitropropane: Classified as a Group 2B carcinogen (possibly carcinogenic to humans). Handle with extreme caution; avoid inhalation of vapors.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times. Disposal requires specific deactivation protocols.

  • LiAlH4: Reacts violently with water. Use anhydrous conditions and standard quenching protocols.

References

  • Nitro-Mannich Reaction: Bachman, G. B.; Mayhew, R. L. "The Preparation of Nitro-amines." Journal of Organic Chemistry, 1945 , 10(3), 243–251.

  • Azepane Properties: "Azepane - Compound Summary." PubChem, National Library of Medicine.

  • Synthesis of Gem-Dimethyl Diamines: Short, W. F., et al. "Synthesis of sterically hindered diamines." Journal of the Chemical Society, 1948, 161-165.
  • IUPAC Nomenclature Rules: IUPAC, Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). RSC Publishing.

Sources

Solubility data for 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

Introduction

1-(Azepan-1-yl)-2-methylpropan-2-ylamine is a molecule of interest within pharmaceutical research and development, belonging to a class of compounds containing the azepane motif. Azepane-based compounds exhibit a wide range of pharmacological properties and are integral to the discovery of new therapeutic agents.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including absorption and bioavailability.[2][][4] As such, a thorough understanding of the solubility characteristics of novel compounds like 1-(Azepan-1-yl)-2-methylpropan-2-ylamine is a prerequisite for successful drug development.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining the aqueous and organic solvent solubility of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine. We will delve into the theoretical considerations for an amine-containing compound and present detailed, field-proven experimental protocols. The focus will be on not just the "what" but the "why" behind each methodological choice, ensuring a robust and reproducible solubility assessment.

Physicochemical Properties and Predicted Solubility Profile

A preliminary analysis of the structure of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine can provide valuable insights into its expected solubility behavior. The molecule possesses a tertiary amine within the azepane ring and a primary amine, both of which are basic functional groups. The presence of these groups suggests that the compound's aqueous solubility will be highly dependent on pH.[] In acidic solutions, these amine groups will be protonated, forming ammonium salts which are generally more water-soluble than the free base.[5][6]

Table 1: Predicted Physicochemical Properties of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₂₂N₂ChemScene[7]
Molecular Weight170.30 g/mol ChemScene[7]
Topological Polar Surface Area (TPSA)15.27 ŲChemScene[7]
logP (Octanol/Water Partition Coefficient)1.4719ChemScene[7]
Hydrogen Bond Acceptors2ChemScene[7]
Hydrogen Bond Donors1ChemScene[7]
pKa (Strongest Basic)~10-11 (Estimated)General Amine Chemistry

The positive logP value suggests a degree of lipophilicity, which might limit aqueous solubility, especially at neutral or basic pH.

Experimental Determination of Solubility

The determination of solubility can be approached from two perspectives: kinetic and thermodynamic.[4][8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput method often used in early drug discovery for rapid screening.[4][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[4][8] This is the gold standard for formulation development.

I. Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[8][9]

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Compound Addition: Add an excess amount of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

  • Using a range of pH buffers is crucial for a basic compound like this, as it will reveal the pH-solubility profile.[]

  • Agitation for 24-48 hours ensures that the system reaches a true thermodynamic equilibrium.[8]

  • HPLC or LC-MS provides the necessary sensitivity and specificity for accurate quantification of the dissolved analyte.

II. Kinetic Aqueous Solubility Determination (Nephelometry)

For a higher-throughput assessment, kinetic solubility can be measured by nephelometry, which detects light scattering from precipitated particles.[2][8]

  • Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Precipitation Monitoring: Use a nephelometer to measure the turbidity of each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

III. Solubility in Organic and Co-Solvent Systems

Understanding the solubility in various organic solvents and co-solvent systems is vital for formulation development.[10]

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Equilibration: Employ the shake-flask method as described for aqueous solubility.

  • Quantification: Use an appropriate analytical method (HPLC is often suitable) to determine the concentration in the saturated solvent.

Data Presentation

All quantitative solubility data should be summarized in a clear and concise table.

Table 2: Example Solubility Data for 1-(Azepan-1-yl)-2-methylpropan-2-ylamine at 25°C

Solvent SystempHSolubility (µg/mL)Method
Aqueous Buffer2.0Experimental ValueThermodynamic (Shake-Flask)
Aqueous Buffer4.0Experimental ValueThermodynamic (Shake-Flask)
Aqueous Buffer7.4Experimental ValueThermodynamic (Shake-Flask)
Aqueous Buffer9.0Experimental ValueThermodynamic (Shake-Flask)
EthanolN/AExperimental ValueThermodynamic (Shake-Flask)
Propylene GlycolN/AExperimental ValueThermodynamic (Shake-Flask)

Visualizations

pH-Solubility Profile

The relationship between pH and the aqueous solubility of a basic compound can be visualized. For a monoprotic base, the total solubility (S_T) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form.

pH_Solubility_Profile cluster_pH pH Scale cluster_solubility Solubility Low_pH Low pH (Acidic) High_Sol High Solubility Low_pH->High_Sol [BH⁺] Dominates pKa_point pH = pKa pKa_point->High_Sol [B] = [BH⁺] High_pH High pH (Basic) Low_Sol Low Solubility (Intrinsic) High_pH->Low_Sol [B] Dominates

Caption: Relationship between pH and the solubility of a basic compound.

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method.

Shake_Flask_Workflow A 1. Prepare Buffers (Varying pH) B 2. Add Excess Compound to each buffer A->B C 3. Equilibrate (Shake at constant T, 24-48h) B->C D 4. Phase Separation (Centrifuge/Filter) C->D E 5. Collect Supernatant D->E F 6. Quantify Concentration (e.g., HPLC, LC-MS) E->F

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine. By systematically applying the detailed protocols for determining thermodynamic and kinetic solubility across a range of pH values and in relevant solvent systems, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of rational formulation design and a key determinant of a drug candidate's ultimate success.

References

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
  • BenchChem. (2025). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • CD Formulation. (n.d.). Solubility Analysis.
  • Cheméo. (n.d.). Chemical Properties of 2-Propen-1-amine (CAS 107-11-9).
  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495).
  • ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
  • (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

Sources

A Senior Scientist's Guide to the Safety Data Sheet (SDS) for Azepane Diamine Compounds: From Hazard Identification to Emergency Response

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The seven-membered heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its derivatives, particularly azepane diamines, are of significant interest in drug discovery due to their conformational flexibility and ability to engage with biological targets.[2] However, this utility is counterbalanced by a significant hazard profile inherent to their cyclic amine structure. A comprehensive understanding of their safety data is not merely a regulatory formality but a prerequisite for responsible innovation.

This guide provides an in-depth analysis of the safety considerations for azepane diamine compounds, moving beyond a simple recitation of SDS sections to explain the causality behind safety protocols. It is designed to equip laboratory professionals with the expertise to handle these compounds with the highest degree of safety and scientific integrity.

Section 1: Core Hazard Identification & GHS Classification

The foundation of safe chemical handling is a thorough understanding of the intrinsic hazards. For azepane diamine compounds, we can establish a baseline hazard profile by examining the parent compound, azepane (also known as hexamethyleneimine).[3][4]

According to the Globally Harmonized System (GHS), this class of compounds typically presents multiple hazards.[3][5]

GHS Hazard Profile:

  • Pictograms: GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones)

  • Signal Word: Danger[6]

  • Core Hazard Statements:

    • H225: Highly flammable liquid and vapor.[6][7]

    • H300/H301: Fatal or Toxic if swallowed.[6][7]

    • H311: Toxic in contact with skin.[7]

    • H314: Causes severe skin burns and eye damage.[6][8]

    • H318: Causes serious eye damage.[6][8]

    • H331: Toxic if inhaled.[6][7]

These classifications are not abstract; they predict specific, dangerous interactions. The flammability (H225) is due to the organic nature and volatility of the compound, while the severe corrosivity (H314) and acute toxicity (H300/H311/H331) stem from the reactive nature of the amine functional groups.

Physicochemical Properties and Reactivity

The physical properties of these compounds dictate their behavior in a laboratory setting. They are often colorless liquids with a pungent, ammonia-like odor.[3]

PropertyTypical Value (for Azepane)Implication for Safe Handling
Flash Point 30 °C (86 °F)[4]The low flash point means vapors can ignite at room temperature. All ignition sources must be eliminated from the work area.[3][7]
Boiling Point 138 °C (280 °F)[4]Indicates significant vapor pressure at ambient temperatures, increasing inhalation risk.
Appearance Colorless liquid[3][4]Spills may be difficult to see. The strong ammonia-like odor serves as a primary warning of release.[3]
Reactivity Neutralizes acids exothermically[3]Incompatible with strong acids and oxidizing agents.[3][8] Contact can lead to violent reactions.
Decomposition Emits toxic nitrogen oxides (NOx) upon heating[3]In a fire, the primary hazard may be the toxic combustion byproducts, necessitating self-contained breathing apparatus for firefighters.[9]

Section 2: Toxicological and Ecotoxicological Profile

Human Health Effects

Exposure to azepane diamine compounds can cause severe health effects through multiple routes. The primary danger is their corrosive nature, which can cause immediate and severe damage to living tissue.

  • Skin and Eye Contact: As potent corrosives, these compounds cause severe skin burns and serious eye damage, potentially leading to blindness.[9] An allergic skin reaction is also possible.[8]

  • Inhalation: Vapors are toxic if inhaled, causing irritation and potential damage to the respiratory tract.[6][7]

  • Ingestion: The compounds are highly toxic to fatal if swallowed.[3][6][7]

Environmental Fate and Ecotoxicity

The release of amines into the environment is a significant concern. Many are very toxic to aquatic life, with long-lasting effects.[8] Furthermore, the degradation of amines in the environment can produce byproducts, such as nitrosamines, which may also pose health and environmental risks.[10] Some related amine compounds have been shown to have low biodegradability, suggesting they could persist in aquatic systems.[11] Therefore, preventing release into sewers or waterways is a critical responsibility.

Section 3: Hierarchy of Controls: Exposure Prevention and Personal Protection

The most effective safety strategies prioritize the elimination or control of hazards at their source. Personal Protective Equipment (PPE) is the final line of defense.

graph HierarchyOfControls { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="helvetica", margin="0.2,0.1"]; edge [fontname="helvetica", fontsize=10];

}

Hierarchy of hazard controls, from most to least effective.

1. Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. This contains vapors, protecting the user from inhalation exposure, and provides a physical barrier in case of splashes. All equipment used for handling must be properly grounded to prevent static discharge from igniting flammable vapors.[3]

2. Administrative Controls: Safe handling requires robust Standard Operating Procedures (SOPs), comprehensive training on the specific hazards, and clearly marking designated work areas.

3. Personal Protective Equipment (PPE): PPE selection must be based on a thorough risk assessment.[12] The following are mandatory when handling azepane diamine compounds:

  • Eye/Face Protection: Tightly fitting chemical splash goggles are essential.[9][13] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn over the goggles.[9][12]

  • Skin Protection:

    • Gloves: Standard nitrile gloves may not offer sufficient protection. Chemical-resistant gloves, such as butyl rubber or neoprene, are required.[12][14] Always check the manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[13]

    • Protective Clothing: A flame-retardant lab coat is a minimum requirement.[15] For larger-scale work, a chemical-resistant apron or a full chemical suit (e.g., Tychem®) is necessary to protect against splashes.[12][14]

  • Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a full-face respirator with an appropriate organic vapor/amine cartridge is required.[9][14] All respirator use is subject to institutional guidelines, including training and fit-testing.

Section 4: Standard Operating Procedures for Handling, Storage, and Disposal

Safe Handling Protocol:

  • Preparation: Read and fully understand the Safety Data Sheet for the specific compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

  • Area Setup: Designate a work area inside a chemical fume hood. Remove all flammable materials and ignition sources.[16]

  • Don PPE: Put on all required PPE as described in Section 3.

  • Manipulation: Conduct all transfers and manipulations of the chemical within the fume hood.

  • Completion: Tightly cap the container immediately after use. Decontaminate any surfaces that may have been exposed.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.

Storage: Store containers in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.[7][9] Ensure containers are tightly sealed and kept away from incompatible materials such as acids and oxidizing agents.[8][9]

Disposal: All materials contaminated with azepane diamine compounds, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[16] Dispose of waste in a properly labeled, leak-proof container according to your institution's environmental health and safety guidelines.[16]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is critical. The goal is to remove the chemical from the person as quickly as possible.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[9]

  • Skin Contact: Do not delay. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[9][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

The correct response depends on the scale of the spill.

graph SpillResponse { layout=dot; node [shape=box, style="filled", fontname="helvetica"]; edge [fontname="helvetica", fontsize=10];

}

Decision workflow for responding to a chemical spill.

Minor Spill (Manageable by trained lab personnel):

  • Alert: Immediately alert personnel in the vicinity.[18]

  • Control: If flammable, eliminate all ignition sources.[16]

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Confine: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial absorbent. Do not use combustible materials like paper towels.[16]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Report: Report the incident to your supervisor and the appropriate safety office.

Major Spill (Poses an immediate threat or is beyond your capacity to clean):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[18]

  • Alarm: If the spill is large or involves a fire hazard, pull the nearest fire alarm.

  • Call for Help: From a safe location, call emergency services (911) and your institution's Environmental Health & Safety department.[17]

  • Inform: Provide the dispatcher with your name, the exact location of the spill, the name of the chemical, and the estimated quantity.[17] Do not re-enter the area.

References

  • Azepane | C6H13N | CID 8119. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Toxicity and biodegradation of diamines. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. (2020). ASM Journals. Retrieved February 12, 2026, from [Link]

  • Cyclic imines: chemistry and mechanism of action: a review. (2011). PubMed. Retrieved February 12, 2026, from [Link]

  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips. Retrieved February 12, 2026, from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Industrial Safety Tips. Retrieved February 12, 2026, from [Link]

  • Personal Protective Equipment (PPE). (2025). US EPA. Retrieved February 12, 2026, from [Link]

  • Environmental impacts of amines and their degradation products: Current status and knowledge gaps. (n.d.). IEAGHG. Retrieved February 12, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 12, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Iberdrola. Retrieved February 12, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved February 12, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 12, 2026, from [Link]

  • Emergency response / spill control. (n.d.). Health and Safety Executive. Retrieved February 12, 2026, from [Link]

  • (PDF) Environmental Impact of Amines. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved February 12, 2026, from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved February 12, 2026, from [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • Azepane. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Safety Data Sheet - 824 Part B. (2025). MG Chemicals. Retrieved February 12, 2026, from [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). PubMed. Retrieved February 12, 2026, from [Link]

  • AZEPANE | CAS 111-49-9. (n.d.). Matrix Fine Chemicals. Retrieved February 12, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine. (2025). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Poly(amidoamine). (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

An In-depth Technical Guide to Novel Azepane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Seven-Membered Ring

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery. While five- and six-membered rings like pyrrolidines and piperidines are widespread in pharmaceutical libraries, the seven-membered azepane ring system has emerged as a "privileged structure" with significant therapeutic potential.[1][2] More than 20 drugs containing the azepane motif have already been approved by the FDA, and numerous candidates are in experimental stages.[3][4]

The unique pharmacological profile of azepane derivatives stems from the conformational flexibility inherent in the seven-membered ring. This flexibility allows for a greater exploration of three-dimensional chemical space, enabling finely-tuned interactions with complex biological targets that are often inaccessible to flatter, more rigid scaffolds.[2][3][5] This guide provides a comprehensive technical overview of novel azepane derivatives, detailing advanced synthetic strategies, dissecting structure-activity relationships (SAR) across key therapeutic areas, and providing field-proven experimental protocols for their evaluation.

Strategic Synthesis of Functionalized Azepanes

The construction of the azepane core, particularly with specific stereochemistry and substitution patterns, is a significant challenge for synthetic chemists.[6] Methodologies have evolved from classical multi-step sequences to more elegant and efficient modern strategies.

Established Synthetic Pathways

Traditional routes to azepane synthesis often rely on two primary approaches:

  • Ring-Closing Reactions: These methods, such as reductive amination of dicarbonyl compounds or ring-closing metathesis, involve forming the seven-membered ring from a linear precursor.[6]

  • Ring-Expansion Reactions: A cornerstone of azepane synthesis, the Beckmann rearrangement of a substituted cyclohexanone oxime provides a reliable method for expanding a six-membered ring into the seven-membered azepane lactam, which can be subsequently reduced.[2][7]

While effective, these methods can be lengthy and may limit the accessible diversity of substituents on the azepane core.[2]

Novel & Advanced Synthetic Methodologies

Recent innovations have provided more direct and versatile access to complex azepanes. A standout example is the photochemical dearomative ring expansion of nitroarenes . This strategy transforms a simple, flat nitroarene into a complex, three-dimensional azepane in just two steps.[2] The process uses blue light to convert a nitro group into a singlet nitrene, which mediates the expansion of the six-membered aromatic ring into a seven-membered system. A subsequent hydrogenolysis yields the final polysubstituted azepane.[2]

The significance of this method lies in its efficiency and modularity. It allows the substitution pattern of the readily available starting nitroarene to be directly translated to the saturated azepane product, opening a vast area of previously inaccessible chemical space.[2]

Caption: Comparison of classical and modern azepane synthesis workflows.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The structural versatility of the azepane scaffold has led to its successful application across multiple therapeutic areas, from oncology to neuropharmacology.[4] A deep understanding of the Structure-Activity Relationship (SAR)—how specific chemical modifications affect biological activity—is crucial for optimizing these derivatives into viable drug candidates.

Oncology: Targeting Kinases and Immune Pathways

Azepane derivatives have shown significant promise as anticancer agents by targeting key signaling proteins.[8][9]

Protein Kinase B (PKB/Akt) Inhibition

The PKB/Akt signaling pathway is a central regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[10] The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinases.[3] This scaffold has been the starting point for potent and selective PKB inhibitors.

A critical challenge in early drug development was the poor pharmacokinetic profile of initial leads. For example, an early balanol-derived lead compound (1 ) showed potent PKB-α inhibition (IC₅₀ = 5 nM) but was unstable in plasma due to its ester linkage.[10] Through structure-based design, the ester was replaced with a more stable amide linker. This seemingly minor change resulted in compound 4 , which retained high potency (IC₅₀ = 4 nM) and demonstrated excellent plasma stability, a crucial step towards creating a viable drug candidate.[10] This exemplifies a key principle of medicinal chemistry: optimizing not just for potency, but for drug-like properties (ADME/Tox).

PKB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Azepane Derivative (e.g., Compound 4) Inhibitor->Akt INHIBITS

Caption: Azepane derivatives inhibit the PI3K/Akt signaling pathway.

PTPN2/PTPN1 Inhibition for Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][11] Inhibiting these enzymes can enhance T-cell-mediated anti-tumor immunity, making them attractive targets for immunotherapy.[11] Recently, novel azepane-containing derivatives have been developed as potent PTPN2/PTPN1 inhibitors, demonstrating nanomolar inhibitory activity and robust anti-tumor efficacy in preclinical models.[1][11]

Compound Class Target IC₅₀ (nM) Therapeutic Area Reference
Balanol Analogue (Ester)PKB-α5Oncology[10]
Balanol Analogue (Amide)PKB-α4Oncology[10]
Dibenzo[b,f]azepineTopoisomerase II6,360Oncology[12][13]
Bicyclic AzepaneNET / DAT60 / 230Neuropharmacology[7][14]
Azepane BACE1 InhibitorBACE1VariesAlzheimer's Disease[1]
PTPN2/N1 InhibitorPTPN2/N1NanomolarImmuno-oncology[11]
Table 1: Quantitative biological activity of representative azepane derivatives.
Neuropharmacology: Modulating CNS Targets

The azepane scaffold is prevalent in drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier and interact with complex neuronal receptors.[8]

Monoamine Transporter Inhibition

Monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT) are key targets for treating depression and other neuropsychiatric disorders. Recent exploration of novel chemical space identified a chiral bicyclic N-benzylated azepane as a potent inhibitor of these transporters.[7][14]

Structure-activity relationship studies revealed crucial insights. The cis-fused ring system was more active than the trans-fused analogue.[7] Furthermore, the stereochemistry was critical: the (R,R)-enantiomer was a potent NET inhibitor (IC₅₀ = 60 nM), while the (S,S)-enantiomer was approximately 26-fold less active.[7] This highlights the importance of precise three-dimensional geometry for optimal target engagement, a feature well-supported by the flexible azepane core.

Anti-Alzheimer's Disease: BACE1 Inhibition

The enzyme β-secretase (BACE1) is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides that form plaques in the brain.[1][15] Several azepane-based derivatives have been reported as BACE1 inhibitors, demonstrating the scaffold's utility in designing molecules to combat neurodegenerative diseases.[1][8]

Field-Proven Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. The following are detailed methodologies for key assays.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to measure the activity of a kinase (e.g., PKB/Akt) by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal. An inhibitor's potency is determined by its ability to reduce ATP consumption, thus preserving the luminescent signal.

Causality: This is a "signal increase" assay format. The kinase reaction depletes ATP. The detection reagent (e.g., Kinase-Glo®) uses the remaining ATP to produce light via a luciferase reaction. Therefore, a potent inhibitor prevents ATP consumption, leading to a higher luminescent signal. This is often preferred over "signal decrease" assays for its robustness in high-throughput screening.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution of the specific kinase of interest (e.g., PKB-α) and its corresponding substrate peptide in the assay buffer.

    • Prepare a 10 mM stock solution of the test azepane derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup (384-well, low volume, white plate):

    • Add 2.5 µL of Kinase/Substrate solution to all wells.

    • Add 50 nL of the serially diluted test compound or control (DMSO for 100% activity, a known potent inhibitor like Staurosporine for 0% activity) to the appropriate wells.

    • Mix gently and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Add 2.5 µL of an ATP solution (concentration determined based on the Kₘ of the kinase, often 10 µM) to all wells to start the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Detection:

    • Add 5 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: BACE1 FRET Assay

This assay uses a fluorogenic peptide substrate containing a quencher and a fluorophore. In its intact state, the signal is quenched. Upon cleavage by BACE1, the fluorophore is released from the quencher, producing a fluorescent signal.

Causality: This is a Förster Resonance Energy Transfer (FRET) based assay. The efficiency of energy transfer (and thus quenching) is highly dependent on the distance between the donor and acceptor. Enzymatic cleavage separates them, disrupting FRET and leading to a quantifiable increase in fluorescence.[15][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5).[19]

    • Reconstitute the fluorogenic BACE1 substrate and a known BACE1 inhibitor (positive control) in DMSO. Prepare serial dilutions of the test azepane compound.

    • Dilute the recombinant human BACE1 enzyme in cold assay buffer to the desired working concentration.[19][20]

  • Assay Plate Setup (96-well, black, flat-bottom plate):

    • Add 92.5 µL of Assay Buffer to each well.

    • Add 2.5 µL of the diluted BACE1 enzyme to "Initial Activity" and "Inhibitor" wells.

    • Add 2.5 µL of the appropriate solvent (e.g., DMSO) or inhibitor dilution to the wells.

  • Reaction Initiation & Detection:

    • Initiate the reaction by adding 2.5 µL of the BACE1 substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Read the kinetic reaction for 30-60 minutes, with excitation at ~320-345 nm and emission at ~405-510 nm.[19][20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the log of inhibitor concentration.

Protocol: Minimal Inhibitory Concentration (MIC) Assay

This broth microdilution assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[21]

Causality: The principle is to challenge a standardized bacterial inoculum with a range of antimicrobial concentrations. The MIC is determined by visual inspection of turbidity; the lowest concentration well with no visible growth is the MIC. This provides a quantitative measure of the compound's bacteriostatic activity.[22][23][24]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a single colony of the test bacterium (e.g., S. aureus).

    • Inoculate into a suitable broth (e.g., Mueller-Hinton Broth - MHB) and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay plate.[21]

  • Plate Preparation (96-well, clear, U-bottom plate):

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • Visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which no turbidity is observed.

Future Directions and Conclusion

The azepane scaffold continues to be a fertile ground for medicinal chemistry innovation. The development of novel synthetic methods that provide access to previously unexplored regions of 3D chemical space is a key driver of progress.[2] As our understanding of complex biological systems deepens, the unique conformational properties of the seven-membered ring will be increasingly leveraged to design highly selective and potent modulators of challenging drug targets. Future efforts will likely focus on stereoselective synthesis to precisely control the 3D arrangement of substituents, further enhancing target specificity and minimizing off-target effects. The continued exploration of azepane derivatives promises to deliver a new generation of therapeutics for a wide range of devastating diseases.[4]

References
  • (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Mykura, R., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Orsi, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Alam, M. J., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

  • (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Orsi, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • (2021). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [Link]

  • Osipyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Beck, T., et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols. [Link]

  • (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]

  • (n.d.). BACE1 Assay Kit. BPS Bioscience. [Link]

  • Sudeep, H. V., & S, G. (2017). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. European Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Singh, A., et al. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

  • (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • (n.d.). BACE1 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • (2024). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Taylor & Francis Online. [Link]

  • Zhang, H., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Ohno, Y., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. [Link]

  • (n.d.). Structure Activity Relationship Of Drugs. Mirante. [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 1-(Azepan-1-yl)-2-methylpropan-2-ylamine , represents a specialized gem-dimethyl-substituted ethylene diamine motif. This structural class is a critical scaffold in medicinal chemistry, serving as a privileged linker in GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. The steric bulk of the gem-dimethyl group restricts conformational freedom, potentially improving target binding affinity and metabolic stability compared to linear ethylene diamine analogs.

Synthesizing this molecule presents a specific regiochemical challenge: distinguishing the two nitrogen centers (the tertiary azepane nitrogen and the primary aliphatic amine) while constructing the sterically hindered quaternary carbon center.

This guide details two distinct, field-validated synthetic protocols:

  • The Nitro-Mannich Assembly (Route A): The most atom-economical approach, utilizing a three-component condensation followed by reduction. Ideal for scale-up.[1]

  • The Epoxide-Ritter Sequence (Route B): A stepwise approach utilizing isobutylene oxide, offering high regio-control and avoiding nitro-intermediates.

Strategic Pathway Comparison

Synthesis_Pathways cluster_RouteA Route A: Nitro-Mannich (Preferred) cluster_RouteB Route B: Epoxide-Ritter (Alternative) Target TARGET: 1-(Azepan-1-yl)-2-methylpropan-2-ylamine Azepane Azepane Mannich_Base Intermediate: 1-(Azepan-1-yl)-2-methyl-2-nitropropane Azepane->Mannich_Base AminoAlcohol Intermediate: 1-(Azepan-1-yl)-2-methylpropan-2-ol Azepane->AminoAlcohol Ring Opening Nitro 2-Nitropropane Nitro->Mannich_Base Formalin Formaldehyde Formalin->Mannich_Base Reduction Catalytic Hydrogenation Mannich_Base->Reduction Raney Ni / H2 Reduction->Target IsobutyleneOxide Isobutylene Oxide IsobutyleneOxide->AminoAlcohol Ritter Ritter Reaction (HCN/H2SO4) AminoAlcohol->Ritter Ritter->Target

Figure 1: Strategic comparison of the Nitro-Mannich vs. Epoxide-Ritter synthetic pathways.

Protocol A: The Nitro-Mannich Assembly (Primary Method)

This route utilizes the "Nitro-Mannich" (or aza-Henry) reaction.[2] It is the most direct method to install a gem-dimethyl amine adjacent to a secondary amine. The reaction exploits the acidity of 2-nitropropane to condense with formaldehyde and azepane.

Phase 1: Synthesis of 1-(Azepan-1-yl)-2-methyl-2-nitropropane

Mechanism: The secondary amine (azepane) reacts with formaldehyde to form an iminium ion in situ. The nitronate anion of 2-nitropropane then attacks this electrophile.

Reagents & Materials:

  • Azepane (Hexamethyleneimine): 1.0 equiv.[3] (CAS: 111-49-9)

  • 2-Nitropropane: 1.2 equiv. (CAS: 79-46-9)

  • Formaldehyde (37% aq. solution): 1.2 equiv.

  • Solvent: Ethanol (95%) or Methanol.

  • Catalyst (Optional): Copper(II) acetate (5 mol%) can accelerate the reaction, though thermal activation is sufficient.

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and magnetic stir bar.

  • Mixing: Charge the flask with Azepane (100 mmol) and Ethanol (50 mL).

  • Addition: Add Formaldehyde solution (120 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary. Stir for 30 minutes to ensure formation of the hemiaminal/iminium species.

  • Nitro Addition: Add 2-Nitropropane (120 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress by TLC (Silica; Hexane/EtOAc 8:2) or LC-MS. The product typically appears as a less polar spot compared to azepane.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Concentrate the solvent under reduced pressure (rotary evaporator).[3]

    • Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).

    • Wash with Water (2 x 50 mL) to remove unreacted formaldehyde and salts.

    • Dry the organic phase over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate to yield the crude nitro-amine.[7]

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation or flash chromatography.

Phase 2: Reduction to 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

Mechanism: Catalytic hydrogenation reduces the aliphatic nitro group to a primary amine.[7] Raney Nickel is the preferred catalyst for maintaining the integrity of the azepane ring while effectively reducing the sterically hindered nitro group [1].

Reagents:

  • Nitro-amine Intermediate: 1.0 equiv.[3]

  • Raney Nickel (Slurry in water): ~10-20 wt% loading.

  • Hydrogen Gas (

    
    ):  50 psi (3.4 bar).
    
  • Solvent: Methanol or Ethanol (anhydrous preferred).

Step-by-Step Protocol:

  • Safety Check: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or keep wet at all times.

  • Loading: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve the Nitro-amine intermediate in Methanol .

  • Catalyst Addition: Carefully add the Raney Nickel slurry.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) three times.
      
    • Charge with Hydrogen (

      
      ) to 50 psi.[7]
      
    • Shake or stir vigorously at Room Temperature for 12–24 hours.

    • Note: If reaction is sluggish due to steric bulk, heat to 50°C.

  • Filtration:

    • Purge vessel with Nitrogen.[7]

    • Filter the mixture through a pad of Celite® to remove the catalyst.[3][7] Keep the filter cake wet with water/solvent to prevent ignition.

  • Isolation: Concentrate the filtrate to obtain the crude diamine.

  • Final Purification: The product is an oil. For high purity, convert to the dihydrochloride salt by adding 2M HCl in Ether, filtering the precipitate, and recrystallizing from EtOH/Et2O.

Protocol B: The Epoxide-Ritter Sequence (Alternative)

This route is recommended if 2-nitropropane is unavailable or if "nitro-free" chemistry is required by safety protocols. It relies on the regioselective opening of isobutylene oxide.

Phase 1: Epoxide Ring Opening

Reagents:

  • Azepane: 1.0 equiv.[3]

  • Isobutylene Oxide (2-Methyl-1,2-epoxypropane): 1.1 equiv. (CAS: 558-30-5)

  • Water: 1.0 equiv (promotes ring opening via hydrogen bonding).

Protocol:

  • Mix Azepane and Water (catalytic or stoichiometric) in a sealed tube.

  • Add Isobutylene Oxide .

  • Heat to 60–80°C for 12 hours. The nucleophilic azepane attacks the less substituted carbon (

    
    ) of the epoxide [2].
    
  • Product: 1-(Azepan-1-yl)-2-methylpropan-2-ol (Tertiary alcohol). Isolate via distillation.

Phase 2: Ritter Reaction

Reagents:

  • Tertiary Alcohol Intermediate: 1.0 equiv.

  • Sodium Cyanide (NaCN): 1.5 equiv. (or Acetonitrile for acetamide intermediate).

  • Sulfuric Acid (

    
    ):  Conc.
    
  • Acetic Acid: Solvent.

Protocol:

  • Caution: This reaction generates HCN in situ. Use a dedicated fume hood with cyanide sensors.

  • Dissolve the alcohol in Acetic Acid. Add NaCN.

  • Add

    
     dropwise at 0°C, then warm to 40°C.
    
  • The tertiary carbocation forms and is trapped by the nitrile nitrogen.

  • Hydrolysis of the resulting formamide/acetamide yields the target amine.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >95% (Area %)GC-MS or HPLC (C18, basic buffer)
Identity (

NMR)

~2.5-2.7 (m, 4H, Azepane-N-

), 2.2 (s, 2H, linker

), 1.1 (s, 6H, gem-dimethyl), 1.5-1.7 (m, 8H, Azepane ring)
400 MHz,

Mass Spec

ESI-MS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Mannich Step) Incomplete iminium formationEnsure Formaldehyde is added before Nitropropane. Increase reaction time.
Incomplete Reduction Catalyst poisoning or steric bulkRefresh Raney Ni. Increase

pressure to 100 psi. Heat to 50°C.
Polyamines in Product Over-alkylationUse slight excess of Azepane in Step 1 to prevent bis-alkylation of nitroalkane (rare for 2-nitropropane).
Azepane Ring Opening Harsh reduction conditionsAvoid Pd/C at high temperatures; Raney Ni is milder for the ring.

References

  • Reduction of Aliphatic Nitro Compounds

    • Jones, J. K. N., & Urbanski, T. (1949). Reactions of Nitroparaffins.[1][6] Journal of the Chemical Society. The classic text establishing the nitro-Mannich condensation and subsequent reduction.

    • Source:

  • Epoxide Ring Opening Regioselectivity

    • BenchChem Application Notes.[7] (2025).[7] Synthesis of 1,2-aminoalcohols via aminolysis of epoxides.[3]

    • Source:

  • Mannich Reaction Mechanism & Scope

    • Cummings, T. F., & Shelton, J. R. (1960).[8] Mannich Reaction Mechanisms.[4][5][8][9] Journal of Organic Chemistry, 25(3), 419–423.

    • Source:

  • Catalytic Hydrogenation Protocols

    • Organic Syntheses, Coll. Vol. 3, p. 176 (1955). Use of Raney Nickel for Nitro Reduction.[7][10]

    • Source:

Sources

Troubleshooting & Optimization

Improving yield in 1-(Azepan-1-yl)-2-methylpropan-2-ylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

Topic: High-Efficiency Synthesis & Purification Protocols Ticket ID: #AZP-GEM-002 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine presents a unique duality of challenges: steric hindrance (due to the gem-dimethyl motif) and physicochemical loss (due to the product's high hydrophilicity and volatility).

This guide deviates from standard textbook preparations. It addresses the specific "yield killers" associated with the Mannich condensation of hindered nitroalkanes and the subsequent hydrogenation of the resulting nitro-intermediate.

Module 1: The Critical Path (Reaction Design)

The most robust industrial route for this scaffold is a two-step sequence:

  • Mannich Condensation: Reaction of azepane, formaldehyde, and 2-nitropropane.

  • Catalytic Hydrogenation: Reduction of the nitro group to the primary amine.

Step 1: The Mannich Condensation

Target Intermediate: 1-(2-methyl-2-nitropropyl)azepane

The Problem: The reaction is reversible (Retro-Mannich). High temperatures or improper pH will shift the equilibrium back to the starting materials. The Fix: Use a slight excess of the nitroalkane and maintain a weakly acidic pH (pH 4-5).

Optimized Protocol:

  • Charge: Azepane (1.0 eq) and 2-Nitropropane (1.2 eq).

  • Solvent: Ethanol or Methanol (keep concentration high, ~2M).

  • Catalyst: Acetic Acid (0.1 eq). Crucial for iminium ion formation.

  • Addition: Add Paraformaldehyde (1.2 eq) slowly at 60°C.

  • Duration: Reflux for 4-6 hours. Monitor via TLC/GC.

Step 2: Catalytic Hydrogenation

Target Molecule: 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

The Problem: The gem-dimethyl group creates significant steric bulk around the nitro group, impeding the approach of the catalyst. Incomplete reduction (hydroxylamine intermediates) is common. The Fix: High-pressure hydrogenation using Raney Nickel (Ra-Ni) or high-loading Pd/C.

Optimized Protocol:

  • Solvent: Methanol (anhydrous).

  • Catalyst: Raney Nickel (20 wt% loading) is preferred over Pd/C due to better activity for hindered nitro groups.

  • Conditions: 50-60°C, 50-100 psi H₂ .

  • Additives: If using Pd/C, trace acid (HCl) can accelerate reduction but requires careful neutralization later.

Module 2: Visualization of the Workflow

The following diagram outlines the reaction pathway and critical control points (CCPs) where yield is typically lost.

G Start Azepane + 2-Nitropropane Mannich Mannich Reaction (pH 4-5, 60°C) Start->Mannich + CH2O Intermediate Nitro-Intermediate (Sterically Hindered) Mannich->Intermediate Yield Check 1 Intermediate->Mannich Retro-Mannich (If T > 80°C) Reduction Hydrogenation (Ra-Ni, 50 psi) Intermediate->Reduction + H2 Workup Salting Out & Extraction Reduction->Workup Yield Check 2 Product Target Diamine Workup->Product

Figure 1: Synthetic workflow highlighting the reversibility of the Mannich step and the critical hydrogenation phase.

Module 3: Troubleshooting & FAQs

Issue 1: "My yield after the Mannich step is <40%."

Diagnosis: Likely the Retro-Mannich reaction . Root Cause: The product is unstable at high temperatures under basic conditions. Solution:

  • Do not exceed 80°C.

  • Ensure the reaction mixture is slightly acidic (Acetic acid).

  • Process Tip: Do not distill the nitro-intermediate at high vacuum/temperature. Use it crude or crystallize it (if solid) for the next step.

Issue 2: "The reduction stalled. I see hydroxylamine intermediate."

Diagnosis: Steric hindrance is preventing full reduction. Root Cause: The gem-dimethyl group blocks the catalyst surface. Solution:

  • Increase Pressure: Move from balloon pressure (1 atm) to a Parr shaker (50+ psi).

  • Change Catalyst: Switch from Pd/C to Raney Nickel . Ra-Ni is less sensitive to steric bulk in nitro reductions.

Issue 3: "I lost everything during the aqueous workup."

Diagnosis: The product is a low-molecular-weight, hydrophilic diamine. Root Cause: It partitions into the water layer, especially at neutral pH. Solution: The "Salting Out" Protocol.[1][2][3]

ParameterStandard Workup (Fail)Optimized Workup (Pass)
pH Neutral (~7)> 12 (Use NaOH/KOH)
Aqueous Phase WaterSaturated Brine (NaCl)
Solvent Ethyl AcetateDCM or MTBE (3x Extraction)
Drying MgSO₄K₂CO₃ (Solid)

Module 4: Isolation Logic (Decision Tree)

Use this flow to determine the cause of low yield.

Troubleshooting Start Low Yield Detected StepCheck Which Step? Start->StepCheck Mannich Mannich Step StepCheck->Mannich Reduction Reduction Step StepCheck->Reduction CheckTemp Temp > 80°C? Mannich->CheckTemp Retro Retro-Mannich Occurred. Reduce Temp. CheckTemp->Retro Yes CheckPH pH Basic? CheckTemp->CheckPH No AdjustPH Add AcOH (0.1 eq). Target pH 4-5. CheckPH->AdjustPH Yes CheckInter Intermediate Present? Reduction->CheckInter Sterics Steric Hindrance. Increase Pressure / Use Ra-Ni. CheckInter->Sterics Yes CheckWorkup Product in Water? CheckInter->CheckWorkup No SaltOut Use Salting Out (Sat. NaCl + pH 12). CheckWorkup->SaltOut Yes

Figure 2: Troubleshooting decision tree for diagnosing yield loss in diamine synthesis.

References

  • Mannich Reaction Mechanism & Reversibility

    • Title: The Mannich Reaction: Mechanism and Applications.[4][5][6][7]

    • Source: AdiChemistry / Wikipedia.
    • Relevance: Explains the iminium ion formation and the necessity of acidic conditions to prevent the retro-reaction.
    • URL:

  • Hydrogenation of Hindered Amines

    • Title: Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines.[8]

    • Source:Nature Communic
    • Relevance: Validates the difficulty of reducing C=N and NO2 groups adjacent to bulky alkyl groups (like t-butyl or gem-dimethyl)
    • URL:

  • Purification (Salting Out)

    • Title: General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[9]

    • Source:Organic Process Research & Development (ACS Public
    • Relevance: Provides the theoretical basis for using saturated brine and high ionic strength to force hydrophilic organic molecules (like our diamine) into the organic phase.
    • URL:

Sources

Technical Support Center: Solubility Solutions for Azepane-Based Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Paradox

Azepane (hexamethyleneimine) scaffolds are privileged structures in medicinal chemistry, appearing in drugs like azelastine , setastine , and bazedoxifene . Their seven-membered ring offers unique conformational flexibility that allows for superior binding affinity compared to rigid piperidines or pyrrolidines.

However, this same flexibility creates a solubility and isolation paradox :

  • High Lipophilicity: The extra methylene groups increase LogP, reducing aqueous solubility.

  • Entropic Penalties: The "floppy" seven-membered ring struggles to pack efficiently into a crystal lattice, leading to the dreaded "oiling out" phenomenon during salt formation rather than crystallization.

  • High Basicity: With a pKa typically between 10.5–11.2, azepanes are fully protonated at physiological pH, yet often form "greasy" salts with poor dissolution kinetics.

This guide addresses these specific challenges with field-proven troubleshooting protocols.

Troubleshooting Guide (Q&A)

Case 1: "My free base is an insoluble oil, and salt formation just yields a sticky gum."

Diagnosis: This is the classic "oiling out" scenario. The lattice energy of the crystalline salt is insufficient to overcome the solvation energy of the amorphous oil, often exacerbated by the high conformational entropy of the azepane ring.

Solution: You must decouple the nucleation event from the oiling phase.

  • Switch Solvents: Avoid single-solvent systems. Use a binary solvent system where the salt is sparingly soluble in the hot "good" solvent and insoluble in the "bad" solvent.

  • The "Rigid Ion" Strategy: Use counter-ions with rigid, planar structures to act as a template for the floppy azepane ring.

    • Avoid: Flexible aliphatic acids (e.g., hexanoate).

    • Try: Benzoate, Fumarate, or p-Toluenesulfonate (Tosylate).

Case 2: "The HCl salt is hygroscopic and turns into a deliquescent mess on the bench."

Diagnosis: Azepane hydrochlorides are notorious for hygroscopicity. The small chloride radius allows water molecules to coordinate closely with the ammonium center, breaking the weak lattice.

Solution: Move to larger, non-coordinate counter-ions that pack hydrophobically.

  • Immediate Fix: Switch to Hydrobromide (HBr) or Phosphate .

  • Advanced Fix: If HBr is also hygroscopic, evaluate Oxalate or Maleate . These dicarboxylic acids often form hydrogen-bonded networks that exclude water.

Case 3: "Compound precipitates in PBS or Media during biological assays."

Diagnosis: The "Common Ion Effect." Your compound is likely forming an insoluble salt with the high concentration of Chloride (137 mM) or Phosphate (10 mM) ions present in PBS/DMEM.

Solution:

  • Formulation: Pre-dissolve in DMSO, then dilute into a carrier containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin encapsulates the lipophilic azepane ring, shielding it from precipitating anions.

  • pH Adjustment: Ensure the assay buffer pH is not drifting upward. At pH > 8, the azepane deprotonates to its free base, which has near-zero solubility.

Technical Protocols

Protocol A: Anti-Solvent Vapor Diffusion (For "Uncrystallizable" Oils)

Use this when standard recrystallization fails.

  • Dissolution: Dissolve 50 mg of the azepane amine (or crude salt) in the minimum amount of a polar solvent (Methanol or Ethanol) in a small 4 mL vial (Vial A).

  • The Chamber: Place Vial A (uncapped) inside a larger 20 mL scintillation vial (Vial B).

  • The Anti-Solvent: Add 5–8 mL of a non-polar anti-solvent (Diethyl Ether or Pentane) into Vial B. Ensure the liquid level in B is lower than the rim of A.

  • Equilibration: Cap Vial B tightly.

  • Mechanism: The volatile non-polar solvent slowly diffuses into the polar solution, increasing supersaturation gradually. This promotes ordered crystal growth over amorphous oil separation.

  • Timeline: Leave undisturbed for 3–7 days.

Protocol B: Kinetic Solubility Assessment

Determine if your compound is crashing out due to equilibrium limits or slow dissolution.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 995 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 50 µM).

  • Incubation: Shake at 500 rpm for 2 hours at 37°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via LC-MS/UV against a standard curve.

  • Interpretation:

    • Recovery < 5 µM: Poor intrinsic solubility. Requires chemical modification or lipid formulation.

    • Recovery > 40 µM: Good solubility.[1][2][3][4] Issues in bioassays are likely due to aggregation or non-specific binding, not precipitation.

Decision Support Data

Table 1: Counter-Ion Selection for Azepane Amines

Based on lattice energy and hygroscopicity trends.

Counter-IonpKa (Acid)Crystallinity PotentialHygroscopicity RiskRecommended For
Hydrochloride -7.0ModerateHigh Initial screening only.
Fumarate 3.03High LowGeneral purpose; rigidifies lattice.
Maleate 1.9HighLow-ModEnhancing dissolution rate.
Tosylate -2.8HighLowVery lipophilic azepanes.
Succinate 4.2LowModerate"Last resort" for very basic amines.
Table 2: Solvent Systems for Recrystallization
Solvent Pair (Good/Bad)Ratio (v/v)Use Case
EtOH / Et₂O 1:5Standard for HCl/HBr salts.
IPA / Isopropyl Acetate 1:3Preventing "oiling out" (higher boiling point).
Acetone / Hexane 1:4For highly lipophilic salts (Tosylate/Mesylate).

Visualizations

Figure 1: Salt Selection Decision Tree

A logic flow for selecting the optimal salt form based on observed physical properties.

SaltSelection Start Start: Free Base Azepane Soluble Is it soluble in water? Start->Soluble Bioassay Proceed to Bioassay Soluble->Bioassay Yes SaltScreen Initiate Salt Screen Soluble->SaltScreen No HCl_Trial Try HCl Salt SaltScreen->HCl_Trial Hygroscopic Is it Hygroscopic? HCl_Trial->Hygroscopic Oiling Did it Oil Out? HCl_Trial->Oiling Switch_Anion Switch to Fumarate/Maleate (Rigid Anions) Hygroscopic->Switch_Anion Yes Success Stable Crystalline Solid Hygroscopic->Success No Switch_Solvent Use Vapor Diffusion (Protocol A) Oiling->Switch_Solvent Yes (Amorphous) Tosylate Try Tosylate/Napsylate (Hydrophobic Packing) Switch_Anion->Tosylate If still fails Switch_Solvent->Success Tosylate->Success

Caption: Decision matrix for navigating common solid-state issues with azepane salts.

Figure 2: Solubility Optimization Workflow

The iterative process for rescuing an insoluble azepane lead.

SolubilityWorkflow Lead Azepane Lead Candidate Measure Measure Kinetic Solubility (Protocol B) Lead->Measure Decision Solubility > 10 µM? Measure->Decision Formulation Formulation Strategy: Cyclodextrins / Lipids Decision->Formulation Yes Mod Structural Modification Decision->Mod No (< 10 µM) Tactics 1. Add Polar Group (OH, SO2) 2. Reduce Lipophilicity 3. Prodrug Approach Mod->Tactics ReTest Re-Test Solubility Tactics->ReTest ReTest->Decision

Caption: Workflow distinguishing when to formulate versus when to chemically modify the scaffold.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • Fine-Shamir, N., & Dahan, A. (2024). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay.[4][5] Expert Opinion on Drug Delivery.[4] Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for Crystallization: Tips and Tricks.[1][6] Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

[1]

Part 1: Compound Architecture & Stability Profile

Chemical Identity
  • Systematic Name: 1-(Azepan-1-yl)-2-methylpropan-2-ylamine[1]

  • Molecular Formula:

    
    [1]
    
  • Structural Class: Sterically hindered 1,2-diamine.[1]

    • Site A (Primary Amine): Attached to a tertiary carbon (gem-dimethyl group).[1] This steric bulk reduces nucleophilicity compared to linear amines but maintains basicity.[1]

    • Site B (Tertiary Amine): Azepane ring (7-membered).[1] prone to N-oxidation but chemically robust against hydrolysis.[1]

Core Stability Matrix
ParameterRatingTechnical Insight
Oxidative Stability Moderate The tertiary azepane nitrogen is susceptible to N-oxide formation (

) upon prolonged exposure to air/peroxides.[1] The hindered primary amine is relatively resistant to oxidative deamination compared to linear analogs.
CO₂ Sensitivity High Despite steric hindrance, the primary amine will actively scavenge atmospheric

to form carbamates/bicarbonates. This often manifests as "phantom" precipitates or pH drift.
Solution Lifespan Variable DMSO/MeOH: Stable for months at -20°C if dry.Water/Buffers: Prone to pH drift and carbonate formation within hours if exposed to air.[1]
Hygroscopicity High The molecule is a strong base and will pull moisture from the atmosphere, leading to hydrolysis of solvent impurities or concentration errors.

Part 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: Solution Discoloration

User Question: "My 100 mM stock solution in DMSO was clear yesterday but has turned pale yellow/brown overnight. Is it degraded?"

Dr. Thorne's Diagnosis: This is a classic sign of oxidative stress , likely involving the azepane ring. While the primary amine is hindered, the tertiary nitrogen in the seven-membered ring can form N-oxides or undergo radical-mediated oxidation if the DMSO contains peroxides or if the headspace was not inert.

Corrective Protocol:

  • Check LCMS: Look for a peak at M+16 (N-oxide) or M+14 (Carbonyl formation) .[1]

  • Solvent Quality: Ensure you are using "Anhydrous, Septum-Sealed" DMSO grades. Old DMSO accumulates peroxides.[1]

  • Rescue: If the purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients (e.g., conjugated imines). The compound may still be usable for biological assays, but not for precise kinetics.

Issue 2: Phantom Precipitates

User Question: "I diluted the compound into an aqueous buffer (PBS), and a white haze formed after 30 minutes. The compound is supposed to be water-soluble."[1]

Dr. Thorne's Diagnosis: You are likely observing Amine Carbonate formation .[1] The strongly basic primary amine reacts with atmospheric

Mechanism:

1

Corrective Protocol:

  • Acidification Test: Add a drop of dilute HCl. If the precipitate dissolves with slight effervescence (bubbles), it was carbonate.

  • Degassing: All aqueous buffers must be degassed (sonication under vacuum) before adding the amine.

  • Headspace: Keep reaction vessels under Argon/Nitrogen.

Issue 3: Mass Spec Artifacts

User Question: "I see a strong peak at M+44 in my LCMS. Is this an impurity?"

Dr. Thorne's Diagnosis: This is the Carbamate Adduct (

  • In-Source Formation: If the mobile phase is basic (high pH), the amine captures

    
     in the electrospray source.
    
  • Solution Species: If the peak persists in acidic mobile phase, it suggests a stable carbamate salt in your sample vial.

Validation Step: Run the LCMS with an acidic modifier (0.1% Formic Acid). The acid should decarboxylate the amine, removing the M+44 peak. If the peak disappears, your compound is intact.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the two primary instability pathways: Aerobic Oxidation (Azepane ring) and Carbamylation (Primary amine).

StabilityPathwayscluster_preventionPrevention StrategiesCompound1-(Azepan-1-yl)-2-methylpropan-2-ylamine(Intact)CarbamateCarbamate Species(Precipitate/M+44)Compound->CarbamateNucleophilic Attack(Fast in air)NOxideAzepane N-Oxide(Yellowing/M+16)Compound->NOxideOxidation(Slow, solvent dependent)CO2_AirAtmospheric CO2CO2_Air->CarbamateOxygenDissolved O2 / PeroxidesOxygen->NOxideArgonArgon BlanketDrySolventDegassed/Dry Solvent

Figure 1: Primary degradation pathways.[2] The primary amine actively scavenges

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock in DMSO that remains stable for >6 months.

  • Solvent Selection: Use DMSO-d6 (if NMR required) or Anhydrous DMSO (99.9%, stored over molecular sieves).[1] Avoid "wet" DMSO as water catalyzes oxidation.[1]

  • Vessel Preparation: Use an amber glass vial with a PTFE-lined septum cap. Flush the vial with Argon gas for 30 seconds.

  • Dissolution:

    • Weigh the amine rapidly (hygroscopic).

    • Add solvent via syringe through the septum to minimize air exposure.

    • Vortex until dissolved.[1]

  • Storage: Store at -20°C or -80°C .

    • Critical: Allow the vial to warm to room temperature before opening to prevent water condensation from the air.

Protocol B: Quality Check (Titration)

Objective: Verify the effective concentration of the amine if hygroscopicity is suspected.

Since the compound is a diamine, it will exhibit two pKa values (approx.[3] pKa1 ~10.5 for the primary amine, pKa2 ~9.5 for the azepane).

  • Dissolve 50 mg of compound in 20 mL of degassed water.

  • Titrate with 0.1 N HCl standard solution.

  • Endpoint: You should observe two inflection points. If the first equivalence point is shifted, the compound has absorbed water (weight error). If the curve is flattened, significant carbonate is present.

References

  • Enamine Ltd. Sterically Hindered Amines: Stability and Solubility Profiles. Enamine Technical Library.

  • Voice, A. K., & Rochelle, G. T. (2014). Oxidative degradation of amines: The role of steric hindrance and structural features. Energy Procedia, 63, 1546-1557.[1][4] [1]

  • BenchChem. Technical Guide to the Synthesis and Characterization of Sterically Hindered Primary Amines. [1]

  • Engeloch, C., et al. (2008).[5] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.[1][5]

Technical Support Center: Optimizing Reaction Conditions for Hindered Diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of sterically hindered diamines. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with these sterically demanding, yet highly valuable, molecules. Here, we provide not just protocols, but a deep dive into the causality behind experimental choices, troubleshooting common issues, and offering field-proven insights to optimize your reaction conditions.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

The synthesis of hindered diamines is often a complex undertaking, with steric hindrance impeding reactivity and promoting undesirable side reactions. This section addresses the most frequently encountered challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Low or no product formation is a common frustration when working with sterically hindered substrates. The root cause often lies in the high activation energy required to overcome steric repulsion.

Possible Causes & Solutions:

  • Insufficient Reactivity: The steric bulk around the nitrogen atom significantly reduces its nucleophilicity, making it a poor reactant.

    • Expert Insight: The rate of a reaction is dependent on the ability of the nucleophile and electrophile to approach each other in the correct orientation. With hindered diamines, this approach is severely restricted.

    • Solution 1: Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.

    • Solution 2: Enhance Electrophile Reactivity: If your reaction involves an electrophile, consider using a more activated species. For example, in an acylation reaction, an acid chloride will be more reactive than the corresponding carboxylic acid activated in situ.

    • Solution 3: Judicious Catalyst and Ligand Selection: In transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands like RuPhos or XPhos are often necessary to facilitate the crucial reductive elimination step with hindered substrates.[1][2]

  • Catalyst Deactivation: Catalysts, particularly palladium complexes, can be sensitive to impurities in the reaction mixture.

    • Solution: Ensure High Purity of Reagents and Solvents: Use anhydrous, degassed solvents, especially in cross-coupling reactions, to prevent catalyst oxidation. High-purity starting materials are also essential to avoid catalyst poisoning.

  • Improper Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction mechanism and rate.

    • Solution: Conduct a Solvent Screen: The optimal solvent is highly dependent on the specific reaction. For many cross-coupling reactions, non-polar aprotic solvents like toluene or dioxane are preferred. However, for other transformations, polar aprotic solvents such as DMF or DMSO might be more effective. A small-scale screen of different solvents can quickly identify the best medium for your system.

Troubleshooting Workflow for Low Product Conversion

start Low Conversion check_reactivity Assess Reactivity Increase Temperature More Reactive Electrophile Optimize Catalyst/Ligand start->check_reactivity check_catalyst Catalyst Issues Use High-Purity Reagents Degas Solvents start->check_catalyst check_solvent Solvent Effects Screen Solvents start->check_solvent outcome Improved Conversion check_reactivity->outcome check_catalyst->outcome check_solvent->outcome

Caption: A logical workflow for troubleshooting low conversion in hindered diamine synthesis.

Issue 2: My reaction is messy, with multiple side products. How can I improve the selectivity?

The formation of side products is a common consequence of the forcing conditions often required for the synthesis of hindered diamines.

Possible Causes & Solutions:

  • Over-alkylation: If you are targeting a mono-functionalized diamine, the product itself can act as a nucleophile and react further.

    • Solution 1: Control Stoichiometry: Using a slight excess of the diamine can favor the mono-substituted product.

    • Solution 2: Slow Addition of the Electrophile: Adding the electrophile slowly over a period of time can help to maintain a low concentration, thereby minimizing the chance of a second reaction with the product.

  • Elimination as a Competing Pathway: When using a strong base, elimination reactions can compete with the desired substitution, especially if the electrophile is susceptible to it.

    • Expert Insight: The choice of base is critical. A sterically hindered, non-nucleophilic base is less likely to act as a nucleophile or promote elimination.

    • Solution: Employ a Hindered, Non-Nucleophilic Base: Consider using bases like diisopropylethylamine (DIPEA), DBU, or a proton sponge to minimize elimination side reactions.

Table 1: Common Side Products and Mitigation Strategies

Side ProductCommon CauseRecommended Action
Di-substituted DiamineOver-reaction of the mono-substituted productUse a slight excess of the starting diamine; slow addition of the electrophile.
Elimination ProductUse of a small, nucleophilic baseSwitch to a hindered, non-nucleophilic base (e.g., DIPEA).
HydrodehalogenationIn palladium-catalyzed reactions, reduction of the aryl halideOptimize catalyst loading and reaction temperature.[1]
Issue 3: I'm having difficulty purifying my hindered diamine. What strategies can I use?

The unique properties of hindered diamines, such as their basicity and often non-crystalline nature, can make purification challenging.

Possible Causes & Solutions:

  • Co-elution with Starting Materials or Side Products: The polarity of your product may be very similar to that of impurities, leading to poor separation by silica gel chromatography.

    • Solution 1: Alternative Stationary Phases: Consider using basic alumina or reverse-phase (C18) silica for your column chromatography.

    • Solution 2: Derivatization: Temporarily protecting one of the amine functionalities with a group like Boc can significantly alter the polarity, allowing for easier separation. The protecting group can be removed in a subsequent step.

    • Solution 3: Crystallization: If your product is a solid, crystallization can be a powerful purification technique. A thorough solvent screen is recommended to find suitable conditions.

  • Product is an Oil or a Gummy Solid: Many hindered diamines are not crystalline, making them difficult to handle and purify.

    • Solution: Salt Formation: Reacting your basic diamine with an acid (e.g., HCl, TFA) can form a salt, which is often a crystalline solid that can be easily isolated by filtration and washed.[3]

Purification Strategy Decision Tree

start Purification Challenge check_separation Poor Separation on Silica Try Alumina or Reverse Phase Derivatize to Change Polarity Attempt Crystallization start->check_separation check_physical_form Product is an Oil/Gummy Solid Form a Salt (e.g., HCl, TFA) start->check_physical_form outcome Pure Product check_separation->outcome check_physical_form->outcome

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: For a Buchwald-Hartwig amination involving a hindered diamine, what is the best starting point for ligand selection?

A1: For sterically demanding substrates in Buchwald-Hartwig aminations, the use of bulky, electron-rich biarylphosphine ligands is crucial.[4] These ligands promote the formation of the active monoligated palladium species, which is necessary for coupling hindered partners.[4] Excellent starting points for ligand screening include RuPhos, XPhos, and BrettPhos.[1][2] It is highly recommended to perform a small-scale screen of several ligands to identify the optimal one for your specific substrate combination.

Q2: I'm performing a reductive amination with a hindered ketone and a diamine, but the reaction is very slow. How can I accelerate it?

A2: Reductive amination with hindered ketones is often slow due to the sterically hindered environment for iminium ion formation.

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone is essential. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is effective under mildly acidic conditions that favor iminium ion formation.[5][6][7][8][9]

  • Use of a Lewis Acid or Dehydrating Agent: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the ketone towards condensation with the amine.[8] Alternatively, the use of a dehydrating agent like molecular sieves can drive the equilibrium towards the formation of the iminium ion by removing water.

Q3: What are the best practices for setting up an air- and moisture-sensitive reaction for hindered diamine synthesis?

A3:

  • Glassware: All glassware should be thoroughly dried in an oven at >120 °C for several hours and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator.

  • Reagents and Solvents: Use anhydrous solvents, either purchased or freshly distilled. Solid reagents should be dried under vacuum.

  • Inert Atmosphere: The reaction should be set up under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox. All liquid transfers should be done using syringes and septa.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Halide with a Hindered Diamine

Materials:

  • Aryl halide (1.0 equiv)

  • Hindered diamine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Biarylphosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene (0.1-0.2 M)

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the hindered diamine followed by the anhydrous, degassed toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Zhang, J., et al. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Kim, J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Ananikov, V. P., et al. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Organic & Biomolecular Chemistry.
  • Medley, J. W. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Kim, H. Y., et al. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Yazaki, R., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Azepan-1-yl)-2-methylpropan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZP-PUR-001 Subject: Troubleshooting Impurity Removal & Stability for 1-(Azepan-1-yl)-2-methylpropan-2-ylamine Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are working with 1-(Azepan-1-yl)-2-methylpropan-2-ylamine , a diamine featuring a tertiary azepane ring and a sterically hindered primary amine. This molecule presents unique purification challenges due to its high basicity, sensitivity to oxidation (N-oxide formation), and rapid reaction with atmospheric CO₂ (carbamate formation).

This guide prioritizes fractional vacuum distillation as the gold standard for purification, supported by chromatographic techniques for polishing.

Part 1: The Diagnostic Matrix (Triage)

Before proceeding, identify your specific impurity profile using the table below.

SymptomProbable CauseDiagnostic CheckRecommended Protocol
Yellow/Brown Color Oxidation (N-Oxides) or PolymerizationTLC (Dragendorff stain) or LC-MS (+16 Da peak)Protocol B (Reductive Wash) then Protocol A
Cloudiness / White Solid Carbamate formation (CO₂ reaction)IR (Strong band ~1640-1690 cm⁻¹)Protocol A (Distillation)
"Fishy" Odor (Excessive) Residual Azepane (Precursor)GC-MS or ¹H NMR (Multiplets at 1.6 & 2.6 ppm)Protocol A (Vacuum Distillation)
Tailing on Chromatography Silanol InteractionPeak shape analysisProtocol C (Amine-Modified Silica)
Part 2: Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for purification based on the scale and impurity type.

PurificationLogic Start Start: Crude Material CheckPurity Analyze Purity (GC/NMR) Start->CheckPurity Decision1 Major Impurity: Azepane (Starting Material)? CheckPurity->Decision1 Distill Protocol A: Fractional Vacuum Distillation Decision1->Distill Yes (>5%) Decision2 Color/Oxidation Present? Decision1->Decision2 No (<5%) Storage Storage: Argon, <4°C, Dark Distill->Storage Wash Protocol B: Reductive Workup (Zn/AcOH or NaBH4) Decision2->Wash Yes (Yellowing) FinalPolish Protocol C: Flash Chromatography (Basified Silica) Decision2->FinalPolish No (Trace impurities) Wash->Distill FinalPolish->Storage

Figure 1: Decision tree for selecting the appropriate purification workflow.

Part 3: Detailed Protocols
Protocol A: Fractional Vacuum Distillation (The Gold Standard)

Why this works: The target molecule (MW ~170) has a significantly higher boiling point than the azepane precursor (bp 138°C at atm). Vacuum distillation minimizes thermal decomposition and prevents oxidation during heating.

Equipment:

  • Short-path distillation head or Vigreux column (for better separation).

  • High-vacuum pump (<1 mmHg capability).

  • Manometer.

Step-by-Step:

  • Preparation: Dry the crude amine over KOH pellets or CaH₂ for 4 hours to remove water. Decant into the distillation flask.

  • Inert Atmosphere: Flush the system with Nitrogen or Argon. Critical: Do not distill in the presence of air; hot amines oxidize rapidly.

  • Heating: Apply vacuum before heating. Aim for a pressure <2 mmHg.

  • Fraction Collection:

    • Fraction 1 (Forerun): Unreacted Azepane and solvents. (Expect this at significantly lower temperatures).

    • Fraction 2 (Main Cut): 1-(Azepan-1-yl)-2-methylpropan-2-ylamine. (Monitor head temperature stability).

  • Storage: Immediately backfill with Argon and seal.

Troubleshooting:

  • Q: The boiling point is fluctuating.

    • A: You likely have water in the system (azeotropes) or unstable vacuum. Re-dry the material.

Protocol B: Reductive Workup (For Oxidized Samples)

Why this works: Amines often form N-oxides (yellow/brown oils) upon storage. These are polar and non-volatile, often decomposing during distillation. A mild reduction converts them back to the free amine.

Step-by-Step:

  • Dissolve crude amine in Ethanol.

  • Add Sodium Borohydride (NaBH₄) (0.5 eq) or activate with Zn dust/Acetic acid (if heavily colored).

  • Stir at room temperature for 2 hours.

  • Quench with water, basify to pH >12 with NaOH (to ensure the amine is free, not a salt).

  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry organic layer over Na₂SO₄ and concentrate. Proceed to Protocol A .

Protocol C: Flash Chromatography (The "Sticky" Peak Fix)

Why this works: Amines interact strongly with the acidic silanols on silica gel, causing severe tailing and yield loss. You must basify the stationary phase.

Mobile Phase Formulation:

  • Base Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃).

  • Solvent System: DCM / Methanol (95:5 to 90:10 gradient) + 1% NH₃.

Step-by-Step:

  • Pre-treatment: Flush the silica column with the mobile phase (containing the base) before loading the sample. This neutralizes active acidic sites.

  • Loading: Dissolve the sample in the mobile phase. Do not use pure DCM if the compound is polar.

  • Elution: Run the gradient. The target amine should elute as a sharp, symmetrical peak.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product turns into a white solid when left on the bench. Is it degrading? A: It is likely reacting with atmospheric CO₂ to form a carbamate salt (a common issue with primary amines like the t-butylamine moiety in your molecule).

  • Fix: Dissolve the solid in strong aqueous NaOH (pH 14) to decarboxylate it, then extract with ether. Store under Argon.

Q2: Can I use acidic alumina instead of silica? A: No. Acidic alumina will bind your basic amine irreversibly. Use Basic Alumina or Neutral Alumina to minimize interaction. Basic Alumina is often superior to silica for this specific class of diamines.

Q3: How do I remove the Azepane precursor without distillation? A: It is difficult because both are lipophilic amines. However, Azepane is a secondary amine, while your product contains a primary and a tertiary amine.

  • Chemical Scavenging: You could theoretically use a scavenger resin (e.g., an isocyanate resin) to pull out the secondary amine, but the isocyanate will also react with the primary amine on your target molecule. Therefore, Distillation (Protocol A) remains the only viable separation method.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on amine purification and drying agents).

  • Baranov, D., et al. (2019).[2] "Purification of Oleylamine for Materials Synthesis." Chemistry of Materials, 31(4), 1223–1230. (Provides critical methodology for distilling and handling long-chain/hindered primary amines and removing oxidation impurities).

  • PubChem. (n.d.).[3] Azepane Compound Summary. National Center for Biotechnology Information. (Reference for boiling points and physical properties of the impurity).

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Amines. (General guidelines for preventing carbamate formation and oxidation).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Azepane Methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Azepane Derivatives

Azepane methylamine and its derivatives represent a critical structural motif in modern drug discovery, appearing in a range of candidates for neurological, oncological, and infectious diseases. The seven-membered azepane ring, coupled with a flexible methylamine sidechain, presents a unique combination of rigidity and basicity that is key to its pharmacological activity. For drug development professionals, the ability to unambiguously identify, characterize, and quantify these molecules is not merely an analytical task; it is a prerequisite for advancing a compound from discovery to clinical application.[1][2]

Mass spectrometry (MS) stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural insight.[3][4][5] This guide provides a comparative analysis of mass spectrometric strategies for azepane methylamine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, empowering researchers to develop robust, self-validating analytical systems for their specific research needs.

Part 1: Foundational Choices - Ionization and Instrumentation

The journey of an analyte through a mass spectrometer begins with ionization. The choice of ionization technique is perhaps the most critical decision, as it dictates the nature of the ions generated and, consequently, the information that can be obtained. For azepane methylamine derivatives, the choice primarily lies between "soft" ionization techniques, typically coupled with Liquid Chromatography (LC-MS), and "hard" ionization, which is the domain of Gas Chromatography (GC-MS).

Electrospray Ionization (ESI): The Gentle Giant for LC-MS

Electrospray ionization (ESI) is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation.[6][7] Given that azepane methylamine derivatives contain basic nitrogen atoms, they are readily protonated in solution. This makes ESI in positive ion mode exceptionally well-suited for their analysis.[8][9]

  • Mechanism Insight: In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6][7] For an azepane methylamine derivative, this process typically results in the formation of a protonated molecule, denoted as [M+H]⁺.

  • Key Advantage: The primary benefit of ESI is the preservation of the molecular ion.[6] Knowing the intact mass of the molecule is the first and most fundamental piece of structural information. This is crucial for confirming the identity of a synthesized compound or identifying an unknown metabolite.[1]

Electron Ionization (EI): The Power of Fragmentation for GC-MS

Electron Ionization (EI) is a "hard" ionization technique where the analyte in the gas phase is bombarded with high-energy electrons (typically 70 eV).[10][11] This high energy not only knocks an electron off the molecule to form a molecular ion (M⁺·) but also imparts enough excess energy to cause extensive and reproducible fragmentation.[10][12]

  • Mechanism Insight: The high-energy electrons induce the ejection of one of the analyte's valence electrons, creating a radical cation.[10] This species is highly energetic and rapidly undergoes a series of bond cleavages to produce a characteristic pattern of fragment ions.[12][13]

  • Key Advantage: While often destroying the molecular ion, the fragmentation pattern generated by EI is like a fingerprint for a molecule.[10][13] These patterns are highly reproducible and can be matched against extensive spectral libraries (like NIST) for confident identification. This is particularly valuable for identifying known compounds, impurities, or raw materials.

Comparison of Analytical Platforms

The choice between ESI and EI is intrinsically linked to the choice of chromatography.

FeatureLC-ESI-MS GC-EI-MS
Analyte Polarity Ideal for polar, non-volatile compounds like salts of azepane derivatives.Suitable for volatile, thermally stable compounds. Derivatization may be required to increase volatility and thermal stability of amines.[14][15]
Molecular Ion Strong [M+H]⁺ peak, providing clear molecular weight information.[9]Molecular ion (M⁺·) may be weak or absent due to extensive fragmentation.[10][16]
Structural Info Obtained via tandem MS (MS/MS) by controlled fragmentation of the [M+H]⁺ ion.Rich structural information from the highly reproducible fragmentation pattern.[10][13]
Library Matching Limited commercial libraries for MS/MS spectra.Extensive, well-established libraries (e.g., NIST, Wiley) for confident identification.
Primary Use Case Characterization and quantification of novel compounds, metabolites, and complex mixtures.[5][17]Routine identification and quantification of known, volatile compounds and impurities.[14][18]

Expert Recommendation: For most drug development applications involving novel azepane methylamine derivatives and their metabolites in biological matrices, LC-ESI-MS is the superior choice . Its ability to handle polar compounds and provide clear molecular weight information is indispensable. GC-EI-MS serves as a powerful complementary tool, especially for the analysis of volatile starting materials or in quality control environments where library-based identification is a priority.

Part 2: Deciphering the Code - Fragmentation Pathways

Whether induced by collision in an MS/MS experiment (in LC-MS) or spontaneously after EI, fragmentation provides the roadmap to a molecule's structure. Azepane methylamine derivatives exhibit predictable fragmentation patterns dominated by the presence of the nitrogen atoms.

The primary fragmentation pathway for protonated or radical cations of aliphatic amines is alpha-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[16] This cleavage is favorable because it leads to the formation of a stable, resonance-stabilized iminium ion.

Visualizing Fragmentation

The diagram below illustrates the expected primary fragmentation pathways for a generic N-substituted azepane methylamine derivative under positive ionization conditions.

G cluster_mol Parent Ion [M+H]+ cluster_frag Key Fragmentation Pathways M Azepane Methylamine Derivative (Protonated) F1 Fragment 1 (Loss of R group via α-cleavage) M->F1 α-Cleavage at Sidechain F2 Fragment 2 (Ring Opening) M->F2 Ring Fission F3 Fragment 3 (Loss of Methylamine Sidechain) M->F3 Cleavage at Ring-Sidechain Bond

Caption: Key fragmentation pathways for azepane methylamine derivatives.

  • Alpha-Cleavage at the Methylamine Sidechain: Cleavage of the bond between the azepane ring and the methylamine sidechain is a common pathway. This results in the formation of a stable azepanium ion.

  • Ring Opening/Fission: The seven-membered ring can undergo cleavage, often initiated by the charge on the nitrogen atom. This leads to a series of neutral losses (e.g., loss of ethylene) and the formation of smaller, linear fragment ions.

  • Cleavage within the Azepane Ring: Alpha-cleavage can also occur at the C-C bonds adjacent to the ring nitrogen, leading to the loss of alkyl radicals if the ring is substituted.

Trustworthiness through High-Resolution Mass Spectrometry (HRMS): While nominal mass instruments provide integer masses for fragments, high-resolution mass spectrometers (like Orbitrap or TOF analyzers) provide accurate mass measurements to four or more decimal places.[3][4] This allows for the unambiguous determination of the elemental composition of each fragment ion, dramatically increasing the confidence in structural assignments and differentiating between isobaric (same nominal mass) fragments.[4][19]

Part 3: From Qualitative to Quantitative - A Comparative Guide

In drug development, asking "what is it?" is followed by the equally critical question, "how much is there?". Mass spectrometry offers highly sensitive and selective methods for quantification.[1][2][20]

MethodFull Scan Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM)
Description The mass analyzer scans across a wide m/z range, collecting all ions.The mass analyzer is set to detect only a few specific m/z values corresponding to the ion(s) of interest.A precursor ion is selected in the first mass analyzer (Q1), fragmented, and a specific product ion is monitored in the second mass analyzer (Q3).[21]
Instrumentation Any MSSingle Quadrupole, Ion Trap, TOF, OrbitrapTriple Quadrupole (QqQ), Q-TOF, Q-Orbitrap
Selectivity LowModerateVery High
Sensitivity LowHighVery High
Use Case Qualitative analysis, unknown screening, profiling.Targeted quantification when interferences are minimal.Gold standard for targeted quantification in complex matrices (e.g., plasma, urine) due to superior selectivity and sensitivity.[17][22]

Expert Recommendation: For regulated bioanalysis and pharmacokinetic studies, LC-MS/MS using the MRM method is the industry standard .[22][23] Its exceptional sensitivity and selectivity allow for the accurate measurement of drug and metabolite concentrations down to sub-nanogram levels, even in complex biological fluids.[22]

Part 4: A Self-Validating Experimental Protocol

This section provides a robust, foundational protocol for the quantitative analysis of an azepane methylamine derivative in human plasma using LC-MS/MS. The causality behind each step is explained to ensure scientific integrity.

Workflow: From Plasma to Data

Caption: LC-MS/MS quantitative analysis workflow.

Objective: To quantify "Azepane-X" in human plasma with high accuracy and precision.

  • Sample Preparation: Protein Precipitation

    • Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of an internal standard solution (an isotopically labeled version of Azepane-X, if available).

      • Causality: An internal standard is crucial for correcting variations in sample recovery and matrix effects, ensuring analytical accuracy.[1]

    • Step 2: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

      • Causality: Acetonitrile is a water-miscible organic solvent that efficiently precipitates plasma proteins. The cold temperature enhances this effect. Formic acid helps to keep the basic analyte protonated and stable.

    • Step 3: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Causality: Vortexing ensures thorough mixing and complete protein precipitation. Centrifugation pellets the precipitated proteins, leaving the analyte in the supernatant.

    • Step 4: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Causality: This step concentrates the analyte, increasing the method's sensitivity.

    • Step 5: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

      • Causality: Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes good peak shape.

  • UPLC-MS/MS Analysis

    • LC System: A high-performance liquid chromatography system (UPLC/UHPLC).

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Causality: C18 columns are excellent for retaining and separating small molecules of moderate polarity. The sub-2 µm particle size allows for high resolution and fast analysis times.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Causality: A volatile acid like formic acid is used as a mobile phase modifier to ensure good chromatography and promote protonation for ESI.[9]

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Triple Quadrupole)

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • Azepane-X: Precursor [M+H]⁺ → Product Ion 1 (most intense fragment)

      • Internal Standard: Precursor [M+H]⁺ → Product Ion 1

      • Causality: The precursor-product ion pair is unique to the analyte, providing the high selectivity required for quantification in a complex matrix.[21][22] Collision energy must be optimized for each compound to maximize the product ion signal.

Conclusion

The mass spectrometric analysis of azepane methylamine derivatives is a multi-faceted challenge that requires a deep understanding of instrumentation, ionization theory, and fragmentation chemistry. By leveraging the strengths of LC-ESI-MS/MS, particularly with high-resolution instruments for structural elucidation and triple quadrupole systems for quantification, researchers can generate high-quality, reliable, and defensible data. The principles and protocols outlined in this guide provide a framework for developing self-validating methods that can confidently guide drug development programs from the bench to the clinic.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. (n.d.). Longdom Publishing.
  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023, September 13).
  • Mass spectrometry for structural elucid
  • Structure Elucidation. (n.d.). Clariant Analytical Sciences.
  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017, February 7).
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • Quantitative mass spectrometry methods for pharmaceutical analysis - PMC. (n.d.).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. (2016, December 1). PLOS ONE.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1).
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) as a Useful Tool for Fast Evaluation of Anion and Cation Complexation Abilities of a Cyclam Derivative. (2005, October 1). Semantic Scholar.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. (n.d.).
  • Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. (2024, May 23). Longdom Publishing.
  • Electrospray Ionization. (n.d.).
  • 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts.
  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). Der Chemica Sinica.
  • Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2025, August 7).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (n.d.).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015, February 17). MDPI.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023, May 20).
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021, March 15).
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). PubMed.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound.
  • Mass Spectrometry Fragmentation P
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023, April 6). AIP Publishing.

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust analysis of azepane derivatives is a critical step in ensuring the safety, efficacy, and quality of novel therapeutics. The seven-membered nitrogen-containing heterocyclic ring of azepane is a privileged scaffold in medicinal chemistry, but its inherent basicity presents unique challenges in High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth, experience-driven comparison of chromatographic strategies, offering supporting data and protocols to empower you to develop reliable and efficient HPLC methods for these valuable compounds.

The Azepane Challenge: Understanding the "Why" Behind Method Development

The primary challenge in analyzing azepane derivatives stems from the basic nature of the nitrogen atom. At acidic to neutral pH, this nitrogen is protonated, leading to potential interactions with residual silanol groups on the surface of traditional silica-based HPLC columns. These secondary interactions are a primary cause of poor chromatographic performance, manifesting as tailing peaks, poor reproducibility, and low efficiency[1]. Therefore, a successful method development strategy must actively mitigate these undesirable interactions.

This guide will navigate through the critical decisions in method development, comparing and contrasting various approaches to achieve optimal separation. We will explore:

  • Chromatographic Mode Selection: A head-to-head comparison of Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Stationary Phase Chemistry: Understanding the impact of different C18 column chemistries.

  • Mobile Phase Optimization: The pivotal role of pH, buffer selection, and additives.

  • Detection Strategies: A comparative look at UV-Visible, Charged Aerosol (CAD), and Evaporative Light Scattering (ELSD) detectors.

  • Chiral Separations: Addressing the enantiomeric resolution of chiral azepane derivatives.

  • Method Validation: Grounding your method in regulatory expectations.

Chromatographic Mode Selection: Reversed-Phase vs. HILIC

The initial and most fundamental choice in method development is the chromatographic mode. For azepane derivatives, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) present viable, yet distinct, approaches.

Reversed-Phase (RP) HPLC: The Workhorse with Caveats

Reversed-phase HPLC, with its nonpolar stationary phase (e.g., C18) and polar mobile phase, is the most common starting point. However, for basic compounds like azepanes, success hinges on controlling the ionization state of the analyte and minimizing silanol interactions[2].

Key Considerations for RP-HPLC:

  • Low pH: Operating at a low pH (typically 2-4) ensures that the azepane nitrogen is consistently protonated, and more importantly, it suppresses the ionization of acidic silanol groups on the silica surface, thereby reducing peak tailing[3].

  • High pH: Alternatively, a high pH (above the pKa of the azepane, typically >9) can be used to analyze the neutral form of the molecule. This requires specialized pH-stable columns.

  • Peak Shape: Poor peak shape is a common issue. This can often be addressed by careful selection of the column and mobile phase additives.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. This mode is particularly advantageous for polar compounds that show little or no retention in reversed-phase[4][5]. Since many azepane derivatives can be polar, HILIC offers an excellent orthogonal separation mechanism.

Advantages of HILIC for Azepanes:

  • Enhanced Retention: Provides good retention for polar azepane analogs that might elute in the void volume in RP-HPLC.

  • Alternative Selectivity: The different separation mechanism can resolve impurities that co-elute in reversed-phase methods[6][7].

  • MS-Friendly: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) sensitivity.

Performance Comparison: RP-HPLC vs. HILIC

To illustrate the practical differences, let's consider a hypothetical analysis of a model azepane derivative, "Azepane-X," and its polar metabolite.

ParameterReversed-Phase (C18)HILIC (Amide)Rationale & Insights
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 95:5 Acetonitrile:Water w/ 10mM Ammonium FormateB: 50:50 Acetonitrile:Water w/ 10mM Ammonium FormateRP relies on a polar aqueous phase, while HILIC requires a high organic content to achieve retention.
Retention of Azepane-X ModerateWeakAzepane-X, being moderately hydrophobic, is well-retained on the C18 phase. Its polarity leads to weaker retention in HILIC.
Retention of Polar Metabolite Poor (near void)GoodThe polar metabolite is not retained on the C18 column but shows strong retention on the polar HILIC stationary phase[5].
Peak Shape May require optimization (e.g., low pH, additives) to mitigate tailing.Generally good peak shapes for basic compounds.HILIC can sometimes offer better peak shapes for bases due to a different interaction mechanism.
Orthogonality -HighHILIC provides a significantly different selectivity profile, making it a powerful tool for impurity analysis and confirmation of peak purity[4].

Stationary Phase Chemistry: Not All C18 Columns Are Created Equal

For reversed-phase methods, the choice of C18 column can dramatically impact the separation of basic compounds like azepanes. Modern C18 columns are designed with features to minimize silanol interactions.

Column TypeKey FeaturePerformance with Azepanes
High-Purity Silica C18 Low metal content and fewer acidic silanol groups.Good: Generally provides better peak shape and reproducibility for basic compounds compared to older generation columns[3][8].
End-capped C18 Residual silanol groups are chemically bonded with a small silylating agent.Better: End-capping effectively shields the silanols, leading to significantly reduced peak tailing for protonated bases.
C18 with Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is incorporated into the alkyl chain.Excellent: The embedded polar group helps to shield residual silanols and allows for the use of highly aqueous mobile phases without phase collapse. This can provide unique selectivity.
Hybrid Particle C18 Silica-organic hybrid particles offer improved pH stability.Versatile: Allows for method development at both low and high pH, providing a wider range of selectivity options.

Mobile Phase Optimization: The Key to Control

The Power of pH and Buffer Selection

As established, mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds[3].

  • Low pH (2-4): Use a buffer with a pKa in this range, such as phosphate or formate. Formate buffers are volatile and ideal for LC-MS applications[9].

  • Mid pH (5-7): This range is often challenging due to the pKa of silanol groups (around 4-5), which can lead to peak tailing. If this range is necessary, use a high-purity, well-end-capped column.

  • High pH (8-11): Requires a pH-stable column and a suitable buffer like ammonium carbonate or ammonium bicarbonate, which are also MS-friendly[10].

dot graph MethodDevelopmentWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

} .dot

Caption: HPLC Method Development Workflow for Azepane Derivatives.

Ion-Pairing Agents: A Tool to be Used with Caution

Ion-pairing agents, such as alkyl sulfonates (e.g., sodium octanesulfonate), can be added to the mobile phase to improve the retention and peak shape of charged analytes[11][12][13]. They work by pairing with the protonated azepane, forming a neutral, more hydrophobic complex that is better retained on a reversed-phase column.

Comparison of Methods With and Without Ion-Pairing:

MethodMobile PhaseRetention of Azepane-XPeak ShapeConsiderations
Standard RP 0.1% Formic Acid in Water/ACNLow to ModerateMay exhibit tailingSimple, MS-friendly.
Ion-Pairing RP 5mM Sodium Octanesulfonate, pH 3.0 in Water/ACNSignificantly IncreasedImproved SymmetryNot MS-compatible, long column equilibration times, potential for carryover[12].

While effective, ion-pairing chromatography is often considered a last resort due to its drawbacks, especially the incompatibility with mass spectrometry.

Detection Strategies: Seeing Your Analyte

The choice of detector depends on the physicochemical properties of the azepane derivative.

UV-Visible and Photodiode Array (PDA) Detectors

These are the most common detectors in HPLC. They are ideal if the azepane derivative possesses a UV chromophore (e.g., an aromatic ring). A PDA detector provides the additional benefit of acquiring the full UV spectrum of a peak, which can aid in peak identification and purity assessment.

Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD)

For azepane derivatives that lack a UV chromophore, universal detectors like CAD and ELSD are excellent alternatives[14][15]. Both work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles.

Comparison of CAD and ELSD:

FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Senior Scientist's Insight
Sensitivity Generally higher, especially for low-level impurities[14][16].Lower sensitivity compared to CAD.For trace-level impurity analysis, CAD is often the superior choice.
Dynamic Range Wider linear dynamic range.Narrower, often requires non-linear calibration curves.CAD's wider linear range simplifies quantification over a broader concentration range[14].
Response Uniformity More uniform response, less dependent on analyte structure.Response can be influenced by the analyte's physicochemical properties.CAD is often preferred for applications where standards for all impurities are not available.
Gradient Compatibility Compatible with gradients.Compatible with gradients.Both require volatile mobile phase components.

Chiral Separations: Resolving Enantiomers

Many azepane derivatives are chiral, and it is often a regulatory requirement to separate and quantify the enantiomers. Chiral HPLC is the most common technique for this.

Key Steps in Chiral Method Development:

  • Column Screening: The selection of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a versatile starting point[17][18][19]. A screening of several different CSPs is highly recommended.

  • Mobile Phase Mode: Normal phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes can be used. Normal phase often provides better selectivity for many compounds on polysaccharide-based CSPs.

  • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often used in normal phase to improve peak shape and resolution.

  • Optimization: Systematically optimize the mobile phase composition (ratio of solvents), flow rate, and column temperature to maximize resolution.

dot graph ChiralSeparationLogic { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

} .dot

Caption: Decision logic for chiral HPLC method development.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Azepane-X

This protocol describes a robust, stability-indicating method suitable for the analysis of "Azepane-X" and its related substances.

1. Chromatographic Conditions:

ParameterCondition
Column High-Purity, End-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05% Trifluoroacetic Acid in Water
Mobile Phase B 0.05% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

3. Justification of Choices:

  • Column: A high-purity, end-capped C18 is chosen to minimize peak tailing.

  • Mobile Phase: A low pH mobile phase with TFA is used to ensure consistent protonation of the basic analyte and suppression of silanol activity.

  • Gradient: A broad gradient is employed to ensure the elution of both polar and non-polar impurities, which is crucial for a stability-indicating method[20][21][22].

Protocol 2: Chiral HPLC Method for the Enantiomers of Azepane-X

This protocol outlines a method for the separation of the enantiomers of a chiral azepane derivative.

1. Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (Amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 230 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

3. Justification of Choices:

  • Column: Polysaccharide-based CSPs are highly successful for a wide range of chiral compounds[17][18][19].

  • Mobile Phase: A normal phase mobile phase is often the first choice for polysaccharide CSPs as it can provide excellent selectivity. Diethylamine is added as a basic modifier to improve the peak shape of the basic azepane enantiomers.

Authoritative Grounding & Comprehensive References

The development and validation of analytical procedures should adhere to a continuous lifecycle approach as outlined by the International Council for Harmonisation (ICH) guidelines.[20] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[11][23] This is a regulatory requirement and ensures the reliability of the data generated. The core validation parameters, including accuracy, precision, specificity, linearity, range, and robustness, must be thoroughly evaluated according to guidelines such as ICH Q2(R2)[1][3].

This modernized approach to method validation emphasizes a scientific, lifecycle-based model over a prescriptive checklist.[20] The validation must be completed before the submission of a New Drug Application (NDA) and prior to the release of pivotal clinical trial materials.[24]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma Group. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. (2025). PubMed. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). ResearchGate. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (n.d.). Semantic Scholar. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Phenomenex. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing. [Link]

  • Can one use ion pairing reagent instead of another?. (2017). ResearchGate. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. (2025). ResearchGate. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. (2023). PLOS ONE. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques. (n.d.). Reach Separations. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. (n.d.). MAC-MOD Analytical. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (n.d.). LCGC International. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). National Center for Biotechnology Information. [Link]

  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013). LCGC International. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). PSE Community. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. (2024). National Center for Biotechnology Information. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur. (n.d.). Chula Digital Collections. [Link]

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013). American Pharmaceutical Review. [Link]

  • RP-HPLC Method Validation for Estimation of related Substances of Empagliflozin. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the the most?. (2017). ResearchGate. [Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. (2013). PubMed. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC International. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. (2025). ResearchGate. [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2020). Semantic Scholar. [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC – ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEM – A REVIEW ON MODERN LIQUID CHROMATOGRAPHY. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. (2015). National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.